Zinc Sulfide is a significant II-VI semiconductor known for its wide, direct band gap, making it a prime material for optoelectronic applications in the blue and violet regions of the spectrum [1] [2].
The table below summarizes the core properties of the two primary crystal structures of ZnS.
| Property | Cubic (Zinc Blende/Sphalerite) | Hexagonal (Wurtzite) |
|---|---|---|
| Crystal Structure | Face-centered cubic [3] | Hexagonal [1] |
| Band Gap Energy | 3.54 eV [1], ~3.72 eV [1] | ~3.77 eV [1], 3.91 eV [1] |
| Excitonic Binding Energy | ~40 meV [2] | - |
| Lattice Constant | ( a = 5.41 , \text{Å} ) [3] | - |
| Coordination Geometry | Tetrahedral [1] [2] | Tetrahedral [1] |
| Key Characteristics | Most stable cubic form at room temperature [1] | More desirable optical properties; stable at high temperatures [1] |
The intrinsic wide band gap of ZnS limits its absorption to the UV spectrum. Band gap engineering is therefore crucial to tailor its properties for specific applications, particularly to enhance visible light activity [1]. The primary strategies include element doping and the application of external electric fields.
Introducing impurity atoms (dopants) into the ZnS lattice can create new energy states within the forbidden gap, effectively reducing the overall band gap and altering the material's electronic and magnetic properties.
The following table compares the effects of different dopants as revealed by recent theoretical and experimental studies.
| Doping Element/Type | Doping Level | Resulting Band Gap | Key Findings & Mechanisms | Potential Applications |
|---|
| Cerium (Ce³⁺) Rare Earth | 12% | 2.8 eV (from 3.37 eV) [4] [5] | Formation of localized Ce-4f states within the band gap; introduces ferromagnetism via partially filled 4f-orbitals [4] [5]. | Spintronic devices, infrared detectors, LEDs, phosphors [4] [5] | | Tin (Sn) Metal | 6.25% | 1.70 eV (in wurtzite) [2] | Band gap narrowing due to s-p and p-d hybridizations; creation of intermediate energy levels [2]. | Solar cells, optoelectronic devices [2] | | Transition Metals (Co, Fe, Ni, V)
A highly innovative and precise method for band gap tuning involves applying an external electric field, as demonstrated by recent first-principles calculations.
The diagram below illustrates the logical workflow for selecting a band gap engineering strategy based on the desired material property and final application.
Decision workflow for ZnS band gap engineering strategies
The following are detailed methodologies for key experiments and calculations cited in this report.
Much of the advanced data on electronic structure comes from first-principles DFT calculations [4] [2] [3].
1. Code and Method:
2. Computational Parameters:
3. Property Calculation:
Experimental verification of surface properties is crucial, as the surface state greatly influences material performance [6].
1. Sample Preparation:
2. Characterization Techniques:
The research on band gap engineering directly translates into practical applications. The diagram below outlines a generalized workflow for developing a ZnS-based photocatalyst for organic pollutant degradation, a application highlighted in the search results [1].
General workflow for developing a ZnS-based photocatalyst
The physical and optical characteristics of ZnS nanoparticles are highly dependent on the synthesis method and resulting structure.
The manipulation of light absorption and emission is a key focus of ZnS nanoparticle research.
The band gap of bulk ZnS is approximately 3.6 - 3.7 eV [1] [3]. In nanoparticles, this can be engineered:
| Factor | Effect on Band Gap | Example / Magnitude of Change |
|---|---|---|
| Quantum Confinement | Increases band gap, causes blue shift in absorption [2] [3]. | Absorption at ~318 nm vs. bulk ~340 nm [2]. |
| Mn Doping (4%) | Decreases band gap [1]. | From ~3.72 eV (undoped) to ~3.66 eV [1]. |
| Ni Co-doping (2%) | Further decreases band gap [1]. | From ~3.66 eV (Zn0.96Mn0.04S) to ~3.58 eV (Zn0.94Mn0.04Ni0.02S) [1]. |
| Dy3+ Co-doping | Induces red shift in band gap energy [5]. | Not specified. |
Doping creates new energy states within the band gap, leading to diverse emission colors:
| Dopant | Emission Color | Origin of Emission |
|---|---|---|
| Undoped ZnS | Blue (~450 nm) | Defect states in the ZnS lattice (e.g., sulfur vacancies) [1] [5]. |
| Mn2+ | Orange (~580-590 nm) | 4T1 → 6A1 internal transition of Mn2+ ions [1] [5]. |
| Ni2+ | Green (~520 nm) | Electronic transitions related to Ni2+ ions [1]. |
| Mn, Ni Co-doping | Green-Orange range | Combined effect of both dopants; energy transfer between them [1]. |
| Mn, Dy Co-doping | Enhanced Green/Orange | Dy3+ acts as a sensitizer, creating defect states and transferring energy to Mn2+ [5]. |
The following diagram outlines the general workflow for synthesizing doped ZnS nanoparticles via the co-precipitation method, as described in the research [1]:
Key steps in the protocol include:
The tailored optical properties of doped ZnS nanoparticles make them suitable for advanced applications.
Doped ZnS nanoparticles can generate Reactive Oxygen Species (ROS) to degrade organic pollutants under light [1].
Biogenically synthesized ZnS nanoparticles exhibit antimicrobial potential, relevant for biomedical applications [4].
The Zinc World hypothesis makes testable predictions, and researchers have gathered evidence from modern biology to validate it.
The following diagram illustrates the proposed environment and key processes within the "Zinc World."
The proposed "Zinc World" environment where ZnS structures use solar UV energy to drive the synthesis of life's building blocks.
To investigate the Zn World hypothesis, scientists have employed several key experimental approaches. The table below outlines the methodologies used to test its core principles.
| Experimental Objective | Detailed Methodology & Key Findings |
|---|
| Testing ZnS Photocatalysis | Methodology: Illuminating colloidal ZnS particles with UV light in the presence of CO₂. The reaction's efficiency is measured by analyzing the products [4]. Key Finding: This setup demonstrated the photoreduction of CO₂ to formate with a quantum yield of up to 80%, a efficiency comparable to modern photosynthesis [4]. | | Analyzing Metal Content in Biomolecules | Methodology: Using publicly available databases and structural information to analyze the metal-binding properties of modern proteins and RNA complexes. The focus is on evolutionarily ancient proteins, particularly those involved in RNA processing [1] [3] [2]. Key Finding: These "evolutionarily old" proteins, especially those that handle RNA, were found to be specifically enriched with zinc, providing biological evidence for the hypothesis [3]. | | Evaluating Nucleobase Photostability | Methodology: Using Monte-Carlo simulations and experimental studies to model and test the photostability of different primordial polymers under intense UV light [4]. Key Finding: RNA-like polymers with nucleobases were selectively enriched because the bases act as a protective shield, quenching UV energy and preventing the breakdown of the polymer backbone [4]. |
The following diagram outlines a generalized experimental workflow for validating core aspects of the hypothesis.
A general workflow for experiments testing the Zinc World hypothesis, from setup to validation.
The Zinc World hypothesis offers a compelling and testable scenario that addresses several critical constraints in origin-of-life research: the need for a continuous energy source, the mechanism for CO₂ reduction, and the protection of early biomolecules [1] [4]. Its strength lies in its ability to generate falsifiable predictions, such as the specific biochemical role of zinc in ancient cellular functions, which have been supported by experimental evidence [1] [3] [2].
This concept represents a significant shift from models that propose life originated in deep-sea vents or required a reducing atmosphere. By identifying photosynthesizing ZnS formations as potential cradles of life, it provides a detailed narrative for the transition from geochemistry to biochemistry on the surface of the primordial Earth [1] [4].
Zinc sulfide (ZnS) nanocomposites represent a advanced class of materials where ZnS is integrated with other metals, metal oxides, sulfides, or polymers to create systems with superior and multifunctional properties. The synergy in these composites arises from complementary interactions between the components, leading to enhanced performance in catalysis, biomedicine, and energy storage beyond the capabilities of the individual materials. [1] [2]
The table below summarizes key ZnS-based nanocomposites and their synergistic enhancements:
| Nanocomposite System | Synergistic Partner Role | Key Enhanced Properties/Applications |
|---|---|---|
| ZnS-NiS-NiS₂ [1] | NiS/NiS₂ provides high molar conductivity & pseudo-capacitance. | Supercapacitors: High specific capacitance (179 F g⁻¹ in KOH), excellent cycling stability (91% over 3000 cycles). |
| ZnS with Polymers (e.g., PMMA, PANI) [3] [4] | Polymer matrix acts as stabilizer, provides processability & enables controlled release. | Drug/Vitamin Delivery: pH-responsive, sustained release (e.g., Riboflavin). Electronics: 6x higher conductivity for PANI/ZnS vs. pure PANI. |
| ZnS-CuO [2] | CuO provides strong antibacterial properties; synergy improves structural morphology. | Antimicrobial: Effective against bacteria (e.g., K. pneumoniae) and fungi (e.g., A. flavus). Potential for drug delivery. |
| ZnS for Gas Therapy (ZnS-PEG, ZnS@BSA) [5] [6] | PEG/BSA coating improves bioavailability, stability, and targeted delivery. | Neuroprotective Therapy: Slow H₂S release scavenges RONS, reduces inflammation, promotes neuronal regeneration (e.g., in stroke, spinal cord injury). |
| ZIF-8@ZnS@CuS [7] | ZIF-8 framework and CuS enable multi-modal therapy via catalytic and photothermal effects. | Synergistic Tumor Therapy: Combined Chemodynamic (CDT), Photothermal (PTT), and Photocatalytic Therapy (PCT). |
The one-pot solvothermal technique is effective for creating crystalline mixed-metal sulfide composites. [1]
This green synthesis method uses fungal metabolites as reducing and capping agents. [8]
This is a simple, low-temperature aqueous method suitable for scaling up. [2]
Integrating ZnS into polymers creates stable composites for controlled release. [4]
Confirming the successful synthesis, morphology, and functional properties of ZnS nanocomposites requires a suite of analytical techniques, as detailed below. [1] [3] [8]
| Technique | Key Information Obtained |
|---|---|
| X-ray Diffraction (XRD) | Confirms crystal structure, phase purity, and crystallite size. |
| Electron Microscopy (SEM, TEM, HR-TEM) | Reveals particle size, morphology (e.g., spherical), and distribution. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups of capping agents/polymers and confirms composite formation. |
| UV-Visible Spectroscopy | Determines optical properties and band gap; monitors dye degradation in catalytic tests. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and organic/inorganic content ratio in polymer composites. |
| Dynamic Light Scattering (DLS) & Zeta Potential | Measures hydrodynamic size distribution and colloidal stability. |
The synergistic effects in ZnS nanocomposites translate into quantitatively superior performance, as evidenced by experimental data across various applications.
| Application | Nanocomposite | Key Quantitative Result | Test Conditions |
|---|---|---|---|
| Supercapacitors [1] | ZnS-NiS-NiS₂ | Specific capacitance: 179 F g⁻¹ | Current density: 1 A g⁻¹ in 0.5 M KOH |
| Capacity retention: 91% | After 3,000 cycles at 5 A g⁻¹ | ||
| Antimicrobial Activity [2] | ZnS/CuO | Zone of Inhibition: 14 mm (K. pneumoniae), 19.4 mm (A. flavus) | Concentration: 100 µg/mL |
| Anticancer Activity [8] | ZnO/ZnS (Fungal-mediated) | IC₅₀: 197 ± 0.895 µg/mL | Against MDA-MB-231 breast cancer cells |
| Photocatalysis [8] | ZnO/ZnS (Fungal-mediated) | Dye degradation: 87.51% | Removal of Methylene Blue |
| Controlled Release [4] | PMMA-ZnS-Riboflavin | Sustained release over 48 hours, faster at pH 5.5 | PBS (pH 7.4) and acidic (pH 5.5) conditions |
The enhanced functionality of ZnS nanocomposites arises from several key synergistic mechanisms:
The neuroprotective mechanism of a biomimetic ZnS nanocomposite can be visualized as a signaling pathway as follows. This diagram illustrates how ZnS@BSA@MM nanoparticles exert their effects in the context of Spinal Cord Injury (SCI). [6]
Diagram: The signaling pathway for ZnS@BSA@MM nanoparticles shows targeted delivery leading to synergistic H₂S and Zn²⁺ effects resulting in neuroprotection. [6]
The development of a biomimetic nanoplatform for treating Spinal Cord Injury (SCI) involves a multi-step process, from synthesis to in vivo testing, as visualized below. [6]
Diagram: The experimental workflow for developing ZnS@BSA@MM nanoparticles for spinal cord injury therapy. [6]
The typical workflow for evaluating the photocatalytic and antimicrobial potential of a bio-synthesized nanocomposite involves the following key stages. [8]
Diagram: The experimental workflow for evaluating biosynthesized ZnO/ZnS nanocomposites for catalytic and biological applications. [8]
Zinc sulfide nanocomposites demonstrate remarkable synergistic properties by intelligently combining ZnS with metals, polymers, and other functional materials. These synergies manifest as enhanced electrical conductivity for supercapacitors, potentiated antimicrobial and anticancer activity, and sophisticated multi-modal mechanisms for neuroprotection and tumor therapy. The quantitative data confirms significant improvements in performance metrics across these applications.
Future research will likely focus on refining the precision of biomimetic targeting, exploring a wider range of polymer matrices for controlled release, and conducting thorough long-term biosafety and toxicity studies to expedite clinical translation. The integration of computational materials design with green synthesis methods will also be pivotal in developing the next generation of smart, multifunctional ZnS nanocomposites.
The following table consolidates the core characteristics of Zinc Sulfide, highlighting its structural and optical properties [1].
| Property | Description & Values |
|---|---|
| Chemical Formula | ZnS |
| Crystal Structures | Sphalerite (Cubic), Wurtzite (Hexagonal) [1] |
| Bandgap | Cubic: ~3.68 eV; Hexagonal: ~3.91 eV [1] |
| Infrared Transmission | Transparent in the range of 0.405–13 µm [1] |
| Refractive Index (Dispersion Formula) | For Cubic ZnS at 20°C: n² = 8.393 + 0.14383/(λ² - 0.2421²) + 4430.99/(λ² - 36.71²) [1] |
| Common Applications | IR optics (lenses, windows), phosphors, electroluminescent panels, quantum dot host matrix, anode material for sodium-ion batteries [1] |
ZnS is a promising anode material for sodium-ion batteries (SIBs) due to its high theoretical capacity of about 550 mAh·g⁻¹ and cost-effectiveness [2]. However, its practical use faces challenges like significant volume expansion during charging/discharging and slow reaction kinetics, which can cause structural degradation and capacity loss [2].
Research focuses on several strategies to overcome these limitations:
The optical properties of ZnS and its quantum structures make them highly valuable for optoelectronic devices.
A variety of methods are employed to synthesize ZnS nanomaterials, each suited for different morphologies and applications.
ZnS Synthesis and Application Workflow
For specific experiments, here are detailed protocols:
Chemical Coprecipitation for Doped ZnS Nanoparticles [4]:
Electrochemical Performance Evaluation for Batteries/Supercapacitors [2] [4]:
You can synthesize ZnS Quantum Dots using various methods, with the wet chemical co-precipitation route being a common and effective approach. The key protocols from the literature are summarized below.
| Synthesis Method | Key Reagents & Conditions | Capping / Passivating Agent | Resulting QD Size | Identified Crystal Phase |
|---|---|---|---|---|
| Wet Chemical Route [1] [2] | Zinc acetate, Thioacetamide, Ethanol, Room Temperature | N-Methylaniline | 2–5 nm | Cubic |
| Co-precipitation (Annealing) [3] | Zinc acetate dihydrate, Sodium sulfide, Water, Annealing (240°C & 340°C) | None | 4.4–5.6 nm | Cubic |
| Microbial Synthesis [4] | Zinc sulfate, Saccharomyces cerevisiae MTCC 2918 | (Intracellular, biomolecules) | 30–40 nm | Sphalerite (Cubic) |
The following diagram outlines the general workflow for the wet chemical synthesis of capped ZnS QDs, based on the method using N-Methylaniline [1] [2]:
Wet chemical synthesis workflow for ZnS QDs.
Quantum confinement in ZnS QDs is directly observed through optical characterization. The table below compiles key optical and structural data from the synthesized QDs.
| Synthesis Method / Condition | Band Gap (E𝑔) | Bulk ZnS Band Gap | Absorption Edge / Peak | Photoluminescence (PL) Peak |
|---|---|---|---|---|
| N-Methylaniline Capped [1] [2] | 4.37 eV | 3.68 eV (cubic) | 258 nm | 346 nm (NBE) |
| Non-annealed [3] | 3.75 eV | 3.68 eV (cubic) | (Reflectance data) | (Not specified in table) |
| Annealed at 340°C [3] | 3.72 eV | 3.68 eV (cubic) | (Reflectance data) | (Not specified in table) |
ZnS QDs are versatile and can be functionalized for specialized applications. Doping, such as with Copper (Cu), can enhance electron transfer ability and reduce carrier recombination, making them suitable for advanced applications like photocatalysis for pollutant degradation [6]. For biomedical applications such as drug delivery and bio-imaging, ZnS QDs are considered a more biocompatible alternative to heavy-metal QDs (like CdSe). They can be encapsulated within phospholipid liposomes to improve water solubility and mitigate potential cytotoxicity [7] [8].
The information provides a strong foundation. For your whitepaper, you may wish to:
Bone homeostasis relies on a delicate balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption, processes that are disrupted in conditions like osteoporosis, periodontitis, and rheumatoid arthritis [1] [2]. Zinc and copper sulfide nanocomposites represent an emerging class of biomaterials that uniquely address multiple aspects of bone regeneration through their synergistic composition. These materials leverage the inherent bioactivity of both zinc and copper ions, which play essential roles in bone metabolism, while the nanoscale structure provides high surface area and tunable properties for enhanced therapeutic effects [3] [4].
The significance of these nanocomposites lies in their ability to simultaneously address multiple therapeutic requirements for bone regeneration: osteogenic enhancement, antibacterial protection, angiogenic promotion, and immunomodulation. This multifunctionality is particularly valuable for complex bone defects resulting from trauma, infection, or metabolic diseases, where single-target approaches often prove insufficient [1] [5].
Zinc and copper sulfide nanocomposites exhibit distinctive physical, chemical, and biological properties that make them particularly suitable for bone regeneration applications.
Table 1: Key Properties of Zinc and Copper Sulfide Nanocomposites
| Property Category | Specific Characteristics | Biological Significance |
|---|---|---|
| Structural Properties | Cubic/rhombohedral crystal structure; spherical morphology (20-100 nm) | Enhanced bioactivity; improved drug loading capacity |
| Optical Properties | Broad bandgap (3.68-3.77 eV for ZnS); photothermal conversion under NIR | Enables photothermal therapy; photocatalytic applications |
| Antibacterial Performance | Zone of inhibition: 14 mm vs. K. pneumoniae; 11 mm vs. E. coli at 100 μg/mL | Prevents orthopedic infections; reduces biofilm formation |
| Antifungal Activity | Zone of inhibition: 19.4 mm vs. Aspergillus flavus at 100 μg/mL | Controls fungal infections in immunocompromised patients |
| Osteogenic Effects | Enhanced ALP activity; calcium mineralization; collagen deposition | Promotes bone matrix formation and mineralization |
The structural characteristics of these nanocomposites can be precisely tuned through synthesis parameters. The transformation from cubic to rhombohedral crystal structure observed in zinc sulfide/copper oxide nanocomposites correlates with enhanced biological performance, particularly in antimicrobial and osteogenic activities [3]. The morphological evolution from irregular to distinct spherical nanoparticles significantly impacts material properties by increasing surface-to-volume ratio and enhancing interactions with bone cells [3].
The electrochemical properties of copper-doped zinc sulfide/graphene nanocomposites demonstrate exceptional specific capacitance (2295 F g⁻¹ at 5 mV s⁻¹), indicating strong redox activity that may correlate with enhanced biological functionality through electron transfer mechanisms relevant to cellular processes [6].
Zinc and copper sulfide nanocomposites promote bone homeostasis through multiple interconnected biological mechanisms that target various cellular components and signaling pathways involved in bone metabolism.
Molecular mechanisms of zinc and copper sulfide nanocomposites in bone homeostasis
The Wnt/β-catenin pathway plays a central role in the osteogenic differentiation induced by zinc and copper sulfide nanocomposites. Zinc ions activate this pathway through inhibition of GSK-3β, leading to β-catenin stabilization and nuclear translocation, where it associates with TCF/LEF transcription factors to promote expression of osteogenic genes including RUNX2, osteocalcin, and collagen type I [1] [5]. Simultaneously, copper ions modulate NF-κB signaling, reducing expression of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting polarization of macrophages toward the anti-inflammatory M2 phenotype, creating a favorable immune microenvironment for bone regeneration [5].
The electrical properties of bone tissue represent another crucial mechanism. Bone is naturally piezoelectric, generating electrical potentials under mechanical stress that guide bone remodeling. Zinc and copper sulfide nanocomposites can mimic and enhance this bioelectric environment through their semiconducting properties, activating voltage-gated calcium channels that trigger intracellular signaling cascades involving TGF-β, BMPs, and VEGF, ultimately promoting osteogenic differentiation and angiogenesis [1].
Zinc ions directly stimulate osteoblast proliferation and differentiation while inhibiting osteoclast formation and activity. At the molecular level, zinc upregulates osteoblastic gene expression and enhances alkaline phosphatase activity and matrix mineralization [7] [8]. Copper ions contribute to bone formation primarily through their role as essential cofactors for enzymes involved in collagen cross-linking, particularly lysyl oxidase, which catalyzes the formation of covalent cross-links in collagen fibrils, providing the structural integrity and mechanical strength necessary for bone matrix stability [4].
The interplay between zinc and copper extends to the newly discovered regulated cell death pathway known as cuproptosis. This copper-dependent cell death mechanism involves copper-induced aggregation of mitochondrial enzymes and subsequent proteotoxic stress, potentially selectively targeting hyperactive osteoclasts in bone remodeling compartments while sparing osteoblasts [2].
The co-precipitation method represents one of the most widely utilized approaches for synthesizing zinc and copper sulfide nanocomposites due to its simplicity, cost-effectiveness, and scalability [3].
Table 2: Standard Co-precipitation Protocol for ZnS/CuS Nanocomposites
| Step | Parameters | Conditions | Quality Control |
|---|---|---|---|
| Precursor Preparation | 0.1 M Zn acetate; 0.1 M Cu chloride; 0.1 M Na₂S | Dissolved in deionized water; stirring at 300 rpm, 25°C | pH adjustment to 8.5-9.0 with NH₄OH |
| Reaction Process | Dropwise addition of sulfide solution | Temperature: 60-80°C; continuous stirring (500 rpm); N₂ atmosphere | Monitor color change to dark brown |
| Aging & Precipitation | 2-4 hours maturation | Room temperature with gentle stirring | Centrifugation at 10,000 rpm for 15 min |
| Purification | Washing with ethanol/water (3:1) | 3-4 wash cycles | Final dispersion in deionized water |
| Characterization | XRD, FTIR, SEM, TEM | Size distribution, crystal structure, morphology | Confirm spherical particles (20-50 nm) |
For more specialized applications requiring precise heterojunction structures, the microwave-assisted hydrothermal method offers advantages including reduced reaction times, improved crystallinity, and enhanced uniformity of the resulting nanocomposites [9]. This method typically involves preparing precursor solutions similar to the co-precipitation approach but transferring them to Teflon-lined autoclaves for microwave irradiation at 150-180°C for 30-120 minutes, allowing precise control over nucleation and growth processes.
The antibacterial activity of zinc and copper sulfide nanocomposites is typically evaluated using disc diffusion or broth microdilution methods according to CLSI guidelines. For disc diffusion, Mueller-Hinton agar plates are inoculated with bacterial suspensions (1.5×10⁸ CFU/mL), with nanocomposite-loaded discs (10-100 μg/disc) placed on the surface. After 18-24 hours incubation at 37°C, zones of inhibition are measured in millimeters. The minimum inhibitory concentration (MIC) is determined through serial dilution in broth media, with significant activity reported against pathogens including Klebsiella pneumoniae (MIC~50 μg/mL) and Escherichia coli (MIC~75 μg/mL) [3].
Osteogenic differentiation assays involve seeding bone marrow mesenchymal stem cells (BMSCs) or osteoblastic cell lines (MC3T3-E1) on nanocomposite-coated surfaces or treating with nanocomposite extracts. Key evaluation methods include:
Experimental workflow for developing and evaluating zinc and copper sulfide nanocomposites
Zinc and copper sulfide nanocomposites have been incorporated into various scaffold systems to enhance bone regeneration capacity. The ZnO-CuS/F127 nanozyme hydrogel represents a particularly advanced application, combining zinc oxide and copper sulfide in a thermosensitive Pluronic F127 hydrogel matrix for bone defect repair. This system demonstrates multiple enzymatic activities, including catalase and superoxide dismutase-like effects, enabling effective scavenging of reactive oxygen species in the inflammatory bone microenvironment [5]. The hydrogel significantly promotes macrophage polarization toward the anti-inflammatory M2 phenotype while upregulating the Wnt/β-catenin signaling pathway in BMSCs and inhibiting NF-κB pathway activation, creating a favorable microenvironment for bone regeneration [5].
For load-bearing applications, zinc-doped synthetic polymer composites incorporating poly(lactic-co-glycolic acid), polycaprolactone, or polyethylene glycol provide enhanced mechanical strength alongside biological functionality. These composites enable controlled release of zinc ions, which stimulate osteoblast proliferation and differentiation while simultaneously suppressing osteoclast activity [8]. The incorporation of zinc into polymer matrices also imparts dual antibacterial properties together with angiogenesis promotion, making these composites particularly suitable for infected bone defect scenarios.
The synergistic antibacterial effects of zinc and copper sulfide nanocomposites address a critical challenge in orthopedic surgery: implant-associated infections. The combination of zinc and copper sulfides demonstrates enhanced antibacterial activity through multiple mechanisms: disruption of bacterial cell walls and membranes through direct contact, generation of reactive oxygen species, and release of antibacterial metal ions [3]. The nanocomposites show particular efficacy against Gram-negative pathogens including Klebsiella pneumoniae (zone of inhibition: 14 mm at 100 μg/mL) and Escherichia coli (zone of inhibition: 11 mm at 100 μg/mL), exceeding the activity of conventional antibiotic chloramphenicol in some assays [3].
The antifungal properties of these nanocomposites further expand their clinical utility, with significant activity against Trichophyton rubrum, Aspergillus niger, and Aspergillus flavus (zone of inhibition: 19.4 mm at 100 μg/mL), representing a valuable approach for preventing fungal infections in immunocompromised patients or those requiring prolonged antibiotic therapy [3].
Despite the promising potential of zinc and copper sulfide nanocomposites, several challenges remain for their clinical translation. The concentration-dependent toxicity of both zinc and copper ions requires precise control over ion release kinetics, as both deficiency and excess can lead to adverse effects on bone metabolism [4] [8]. Copper accumulation can induce cuproptosis, a newly identified form of regulated cell death characterized by copper-induced aggregation of mitochondrial enzymes and loss of iron-sulfur cluster proteins, potentially disrupting normal bone remodeling processes [2].
Future development should focus on smart responsive systems that release therapeutic ions in response to specific pathological microenvironments, such as elevated ROS levels or acidic pH in infected or inflamed bone tissue. The integration of advanced manufacturing technologies like 3D printing enables creation of patient-specific scaffolds with optimized pore architectures and spatially controlled composition gradients [1] [8]. Additionally, the combination of zinc and copper sulfide nanocomposites with mild photothermal therapy (40-45°C) represents a promising strategy to further enhance bone regeneration through thermal activation of heat shock proteins, improved blood circulation, and enhanced cellular activity while minimizing thermal damage to surrounding tissues [10].
Zinc sulfide (ZnS) nanoparticles represent a significant advancement in nanomaterials science due to their unique optical properties, biocompatibility, and tunable characteristics that make them particularly valuable for biomedical applications. As a II-VI semiconductor with a wide bandgap (3.6-3.8 eV for bulk material), ZnS exhibits remarkable quantum confinement effects when synthesized at the nanoscale, leading to enhanced and customizable properties not observed in its bulk form [1]. The coprecipitation method has emerged as a preferred synthesis technique due to its simplicity, cost-effectiveness, reproducibility, and scalability, requiring neither sophisticated equipment nor extreme reaction conditions [2] [3].
The significance of ZnS nanoparticles in biomedicine has been demonstrated across multiple domains, including antimicrobial therapies, anticancer treatments, and targeted drug delivery systems. Recent studies have shown that ZnS-based nanocomposites exhibit promising activity against drug-resistant pathogens, making them potential alternatives to conventional antibiotics in an era of increasing antimicrobial resistance [2] [4]. Furthermore, the ability to functionalize ZnS nanoparticles with various polymers and ligands enables their application as versatile nanocarriers for sustained drug release, improving therapeutic efficacy while minimizing side effects [5]. The intrinsic properties of ZnS, including low toxicity, chemical stability, and surface functionalization capability, position these nanoparticles as a foundational platform for next-generation biomedical applications.
Chemical Reagents:
Equipment:
The following protocol outlines the standardized coprecipitation synthesis of ZnS nanoparticles (adapted from [3] [6] [5]):
Precursor Solution Preparation:
Reaction Setup:
Precipitation Process:
Reaction Completion:
Table 1: Common Zinc and Sulfur Precursors for Coprecipitation Synthesis
| Zinc Precursors | Sulfur Precursors | Capping Agents | Resulting Particle Size |
|---|---|---|---|
| Zinc chloride | Sodium sulfide | Mercaptoethanol | 2-5 nm |
| Zinc acetate | Thiourea | 3-Aminophenol | 4-9 nm |
| Zinc sulfate | Ammonium sulfide | Allyl glycidyl ether | 5-12 nm |
| Zinc nitrate | Thioacetamide | Polyethylene glycol | 8-15 nm |
Separation:
Washing:
pH Adjustment (if required for specific applications):
Drying:
Processing and Storage:
Comprehensive characterization is essential to verify the structural, morphological, and optical properties of the synthesized ZnS nanoparticles. The following table summarizes key characterization methods and their specific applications for ZnS nanoparticle analysis:
Table 2: Characterization Techniques for ZnS Nanoparticles
| Technique | Purpose | Key Parameters | Expected Outcomes |
|---|---|---|---|
| XRD | Crystallite size and phase analysis | Angle range: 20-80° 2θ; Radiation: Cu Kα | Cubic zinc blende or hexagonal wurtzite structure; Crystallite size: 2-10 nm |
| UV-Vis Spectroscopy | Band gap determination | Wavelength range: 200-600 nm | Absorption edge: 290-320 nm; Band gap: 4.0-4.4 eV |
| FTIR | Surface functional group analysis | Wavenumber range: 400-4000 cm⁻¹ | Zn-S bond: 600-660 cm⁻¹; Capping agent signatures |
| TEM | Morphology and size distribution | Acceleration voltage: 80-200 kV | Spherical/irregular morphology; Size: 2-10 nm |
| SEM/EDX | Surface morphology and elemental composition | Acceleration voltage: 10-20 kV | Elemental confirmation of Zn and S; Mapping of dopants |
| Photoluminescence | Optical properties and defect analysis | Excitation: 300-350 nm | Emission peaks: 400-550 nm (defect-related) |
The workflow for the synthesis and characterization of ZnS nanoparticles can be visualized as follows:
Figure 1: Experimental workflow for the synthesis, characterization, and application of ZnS nanoparticles
ZnS nanoparticles and their composites demonstrate significant antimicrobial efficacy against a broad spectrum of pathogenic bacteria and fungi. The antimicrobial mechanism involves electrostatic interactions between the positively charged nanoparticle surfaces and negatively charged bacterial cell membranes, leading to increased membrane permeability, morphological changes, and eventual cell death [2]. The following table summarizes quantitative antimicrobial data for various ZnS-based nanomaterials:
Table 3: Antimicrobial Activity of ZnS-Based Nanomaterials
| Nanomaterial | Microorganism | Concentration | Activity (ZOI/mm) | Reference/Standard |
|---|---|---|---|---|
| ZnS/CuO NCs | Klebsiella pneumoniae | 100 µg/mL | 14 mm | Chloramphenicol (7 mm) |
| ZnS/CuO NCs | Escherichia coli | 100 µg/mL | 11 mm | Chloramphenicol (10 mm) |
| ZnS/CuO NCs | Aspergillus flavus | 100 µg/mL | 19.4 mm | Fluconazole (6.3 mm) |
| ZnS NPs | Staphylococcus aureus | 100 µg/mL | 8.5 mm | - |
| Mg/Cu-doped ZnS NSs | Candida albicans | 100 µg/mL | 18.2 mm | - |
| Mg/Cu-doped ZnS NSs | Staphylococcus aureus | 100 µg/mL | 17.5 mm | - |
Doping ZnS nanoparticles with transition metals or combining them with other metal oxides significantly enhances their antimicrobial potency. For instance, dual-doped (Mg, Cu) ZnS nanosheets exhibited broad-spectrum activity against clinically relevant pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalis, and Candida albicans [4]. This enhanced activity is attributed to the synergistic effects of multiple antimicrobial mechanisms, including reactive oxygen species generation, membrane disruption, and interference with cellular metabolic processes.
ZnS-based nanomaterials demonstrate selective toxicity toward cancer cells while showing minimal effects on normal cells, making them promising candidates for anticancer therapeutics. In a comprehensive study, Cu-doped ZnS nanoparticles reduced cell viability of HepG2 liver cancer cells from 100% to 37%, indicating potent anticancer activity [4]. Similarly, dual-doped (Mg, Cu) ZnS nanosheets exhibited dose-dependent cytotoxicity against A375 melanoma cells while showing significantly lower toxicity toward HEMa normal cells, demonstrating their favorable selectivity index.
The mechanism of anticancer activity involves the induction of apoptosis through reactive oxygen species (ROS) generation, mitochondrial membrane potential disruption, and activation of caspase-mediated cell death pathways. The band structure engineering possible through doping allows fine-tuning of these biological effects, enabling the development of customized nanotherapeutics for specific cancer types.
Surface-modified ZnS nanoparticles serve as efficient nanocarriers for sustained drug delivery applications. The high surface area-to-volume ratio and facile surface functionalization make ZnS nanoparticles ideal for drug loading and controlled release. In a notable example, 3-aminophenol-grafted AGE/ZnS nanoparticles were developed for famotidine delivery, demonstrating pH-dependent release profiles ideal for gastrointestinal-targeted therapy [5].
The drug release kinetics showed 65% famotidine release over 30 hours in simulated intestinal fluid (pH 7.4) and 73% release within 60 minutes in simulated gastric fluid (pH 1.2), highlighting the potential for site-specific drug delivery [5]. The release profiles followed the Korsmeyer-Peppas kinetic model, indicating a combination of diffusion and polymer matrix erosion mechanisms. The stability, biocompatibility, and tunable surface chemistry of ZnS nanoparticles position them as versatile platforms for advanced drug delivery systems targeting various therapeutic applications.
Table 4: Troubleshooting Guide for ZnS Nanoparticle Synthesis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Large particle size | Rapid precursor addition, High concentration | Reduce addition rate, Dilute precursors |
| Poor crystallinity | Low reaction temperature, Short reaction time | Increase temperature to 70-90°C, Extend reaction time |
| Agglomeration | Insufficient capping agent, High surface energy | Optimize capping agent concentration, Use sonication |
| Low yield | Incomplete reaction, Precipitation during synthesis | Ensure stoichiometric balance, Control pH |
| Irregular morphology | Uncontrolled nucleation, Inhomogeneous mixing | Optimize addition rate, Improve stirring efficiency |
To achieve specific particle sizes and properties, several key parameters can be systematically optimized:
Precursor Concentration:
Addition Rate:
Temperature Control:
Capping Agent Selection:
The impact of doping on ZnS nanoparticle properties can be visualized as follows:
Figure 2: Impact of doping strategies on the properties and biomedical performance of ZnS nanoparticles
The coprecipitation method represents a versatile and accessible approach for synthesizing ZnS nanoparticles with tailored properties for specific biomedical applications. The simplicity, scalability, and cost-effectiveness of this method make it particularly suitable for both research laboratories and industrial-scale production. Through systematic optimization of synthesis parameters and strategic doping, researchers can precisely control the structural, optical, and biological properties of ZnS nanoparticles to meet specific application requirements.
The demonstrated efficacy of ZnS-based nanomaterials against drug-resistant pathogens and cancer cells, combined with their drug delivery capabilities, positions them as promising platforms for next-generation therapeutic applications. Future research directions should focus on advanced surface functionalization strategies for improved targeting, comprehensive in vivo toxicity studies to establish safety profiles, and development of multifunctional nanocomposites that combine diagnostic and therapeutic capabilities. The integration of ZnS nanoparticles with biological molecules such as antibodies or peptides could further enhance their specificity and efficacy, opening new avenues for personalized medicine approaches.
The rapid emergence of antimicrobial resistance represents one of the most significant challenges in modern healthcare, with drug-resistant bacteria potentially causing up to 10 million deaths annually by 2050. [1] This crisis has accelerated research into alternative antibacterial strategies, particularly metal-based nanocomposites that can overcome conventional resistance mechanisms. Among these, zinc sulfide/copper oxide (ZnS/CuO) nanocomposites have emerged as particularly promising candidates due to their broad-spectrum activity, multiple mechanisms of action, and reduced resistance development compared to traditional antibiotics. [2]
These nanocomposites leverage the complementary properties of their constituent materials: ZnS provides a stable, biocompatible framework with regulatory functions in bone formation, while CuO contributes potent antibacterial properties through reactive oxygen species (ROS) generation. [2] The synergistic combination creates a powerful antibacterial agent effective against a range of Gram-positive and Gram-negative pathogens, making it particularly valuable for treating challenging infections such as osteomyelitis, where bacterial colonization of bone structures limits conventional antibiotic efficacy. [2]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of ZnS/CuO nanocomposites, specifically tailored for antibacterial drug delivery applications. The information is designed for researchers, scientists, and drug development professionals working in pharmaceutical development, biomaterials science, and infectious disease therapeutics.
The coprecipitation method represents one of the most straightforward and scalable approaches for ZnS/CuO nanocomposite synthesis. This technique offers precise stoichiometry control, excellent chemical uniformity, and low-temperature processing without requiring hazardous solvents or high-pressure treatment. [2]
Step 1: Precursor Preparation: Dissolve zinc acetate (2.0 mM) and copper acetate (2.0 mM) in separate 10 mL aliquots of deionized water. Stir each solution at room temperature for 30 minutes to ensure complete dissolution. [3]
Step 2: Solution Combination: Gradually combine the zinc and copper precursor solutions under constant mechanical stirring at 500 rpm. Maintain the reaction temperature at 30°C throughout the process. [3]
Step 3: Coprecipitation Reaction: To the mixed metal solution, add 80 mL of 20% Gum Arabic solution, which serves as both a reducing agent and stabilizing matrix. Adjust the pH to 7.8 using dilute sodium hydroxide or hydrochloric acid as needed. [3]
Step 4: Incubation and Maturation: Allow the reaction to proceed for 24 hours under continuous agitation (500 rpm) at 30°C. During this period, the nanocomposites form and stabilize within the Gum Arabic matrix. [3]
Step 5: Purification and Recovery: Separate the synthesized nanocomposites by centrifugation at 10,000 rpm for 15 minutes. Wash the pellet three times with absolute ethanol to remove unreacted precursors and byproducts. [4]
Step 6: Drying and Storage: Dry the purified nanocomposites in a vacuum oven at 60°C for 12 hours. Store the final product in a desiccator at room temperature until characterization and use. [4]
Green synthesis approaches utilizing natural polymers like Gum Arabic offer significant advantages including reduced toxicity, enhanced biocompatibility, and environmental sustainability. Gum Arabic serves as an excellent capping and stabilizing agent due to its complex polysaccharide structure and protein components. [3]
Table 1: Comparison of Synthesis Methods for ZnS/CuO Nanocomposites
| Parameter | Chemical Coprecipitation | Biological Synthesis |
|---|---|---|
| Temperature | 30°C | 30°C |
| Reaction Time | 24 hours | 24 hours |
| Stabilizing Agent | Gum Arabic (20%) | Gum Arabic (20%) |
| pH | 7.8 | 7.8 |
| Key Advantage | High yield, excellent stoichiometric control | Enhanced biocompatibility, reduced toxicity |
| Scalability | Highly scalable for industrial production | Moderate scalability |
| Particle Size Range | 15-100 nm [5] | 15-100 nm [5] |
X-ray diffraction (XRD) provides essential information about crystal structure, phase composition, and crystallite size. For ZnS/CuO nanocomposites, XRD analysis typically reveals a transformation from cubic ZnS structure to rhombohedral arrangements upon copper oxide integration. [2]
Transmission Electron Microscopy (TEM) reveals crucial information about particle size, shape, and distribution. ZnS/CuO nanocomposites typically exhibit a morphological shift from non-uniform structures to distinct spherical nanoparticles with improved uniformity. [2] [5]
Brunauer-Emmett-Teller (BET) analysis determines specific surface area, which critically influences antibacterial efficacy. ZnS/CuO nanocomposites demonstrate significantly enhanced surface area (187.622 m²/g) compared to individual components, facilitating extensive contact with microbial cells. [1]
Table 2: Antibacterial Efficacy of ZnS/CuO Nanocomposites Against Pathogenic Strains
| Bacterial Strain | Type | MIC (μg/mL) | Zone of Inhibition at 100 μg/mL (mm) | Reference Standard (mm) |
|---|---|---|---|---|
| Escherichia coli | Gram-negative | 50 [4] | 11 [2] | 10 (Chloramphenicol) [2] |
| Staphylococcus aureus | Gram-positive | 60 [4] | Not specified | Not specified |
| Klebsiella pneumoniae | Gram-negative | Not specified | 14 [2] | 7 (Chloramphenicol) [2] |
| Salmonella typhimurium | Gram-negative | 80 [4] | Not specified | Not specified |
| Pseudomonas aeruginosa | Gram-negative | Not specified | Significant activity [1] | Not specified |
| Bacillus subtilis | Gram-positive | 62.5 [3] | Not specified | Not specified |
Table 3: Antifungal Activity of ZnS/CuO Nanocomposites
| Fungal Strain | MIC (μg/mL) | Zone of Inhibition at 100 μg/mL (mm) | Reference Standard (mm) |
|---|---|---|---|
| Candida albicans | 31.25 [3] | Significant activity [1] | Not specified |
| Aspergillus flavus | Not specified | 19.4 [2] | 6.3 (Fluconazole) [2] |
| Aspergillus fumigatus | 125 [3] | Not specified | Not specified |
| Cryptococcus neoformans | 31.25 [3] | Not specified | Not specified |
The antibacterial activity of ZnS/CuO nanocomposites operates through multiple simultaneous mechanisms that make resistance development significantly less likely compared to conventional antibiotics. The primary mechanisms include:
Reactive Oxygen Species (ROS) Generation: The nanocomposites catalyze the production of highly reactive oxygen species including hydrogen peroxide (H₂O₂), hydroxyl radicals (OH•), and superoxide anions (O₂⁻). [1] [6] These ROS molecules cause oxidative damage to critical cellular components including proteins, lipids, and DNA. [1] The enhanced surface area of the nanocomposites facilitates more efficient ROS generation compared to individual nanoparticles.
Cell Membrane Disruption: The nanocomposites directly interact with bacterial cell walls and membranes through electrostatic attractions between the positively charged metal ions and negatively charged bacterial surface components. [1] [2] This interaction increases membrane permeability, leading to loss of cellular integrity, leakage of intracellular contents, and ultimately cell death. [4] [6] Electron microscopy studies have visually confirmed structural damage to bacterial membranes following nanocomposite exposure. [1]
Intracellular Ion Release: The nanocomposites release zinc (Zn²⁺) and copper (Cu²⁺) ions that penetrate damaged bacterial cells. These ions disrupt cellular homeostasis by binding to essential enzymes and proteins, interfering with metabolic processes, and causing protein denaturation. [4] Copper ions specifically demonstrate strong antibacterial activity even at the stationary growth phase where many conventional antibiotics lose effectiveness. [7]
Diagram 1: Antibacterial Mechanisms of ZnS/CuO Nanocomposites - This diagram illustrates the multiple simultaneous pathways through which ZnS/CuO nanocomposites exert antibacterial effects, including ROS generation, membrane disruption, and ion release.
ZnS/CuO nanocomposites demonstrate exceptional potential in wound healing applications. Experimental studies have shown that nanocomposite-based formulations can effectively heal mixed bacterial-induced wound infections, essentially eliminating bacterial burden after 9 days of treatment. [4] The composites function through dual mechanisms: simultaneously eradicating pathogenic bacteria while potentially enhancing tissue regeneration through zinc's recognized role in cellular proliferation and immune function.
For bone infections like osteomyelitis, ZnS/CuO nanocomposites offer distinct advantages over conventional antibiotics. Their nanoscale dimensions facilitate penetration into bone structures where bacteria often form protected reservoirs. [2] Additionally, zinc's regulatory role in bone formation may synergistically enhance bone repair while copper provides potent antibacterial activity against common pathogens like Staphylococcus aureus, the primary causative agent of osteomyelitis. [2]
Thorough biocompatibility assessment is essential for therapeutic applications of ZnS/CuO nanocomposites. Standardized cytotoxicity testing provides critical safety data:
While metal nanoparticles show tremendous therapeutic potential, many have not yet received FDA approval for clinical applications. [4] Translation from laboratory research to clinical application requires:
ZnS/CuO nanocomposites represent a promising alternative to conventional antibiotics for combating drug-resistant bacterial infections. Their multiple mechanisms of action, broad-spectrum activity, and demonstrated efficacy in wound healing applications position them as strong candidates for advanced therapeutic development.
Future research should focus on surface functionalization for targeted delivery, drug loading studies for combination therapies, and advanced formulation development for specific clinical applications. The green synthesis approaches using natural polymers like Gum Arabic offer particularly promising directions for developing biocompatible, environmentally sustainable nanotherapeutics.
As antimicrobial resistance continues to escalate, multifunctional nanocomposites like ZnS/CuO systems provide a versatile platform for addressing this critical healthcare challenge through innovative materials science and nanomedicine approaches.
Zinc sulfide (ZnS) is an emerging transition metal-based electrocatalyst being explored to overcome the sluggish kinetics of the Oxygen Evolution Reaction (OER), a critical process for electrochemical water splitting and metal-air batteries. While ZnS itself may not be the most active catalyst, its properties make it an excellent foundational material. Its versatility, abundance, and cost-effectiveness allow for the design of highly economic materials. When engineered into composite structures, ZnS demonstrates significant potential to enhance water-splitting performance by providing extensive electrochemically accessible surface areas, improved charge transfer kinetics, and modifiable active sites [1].
The primary challenge in OER electrocatalysis involves developing alternatives to noble metal catalysts (IrO₂, RuO₂), which are scarce and expensive. ZnS-based nanocomposites address this challenge by offering tunable electronic properties, adjustable porosity, and large surface areas. Recent research has particularly highlighted the promise of polyaniline-engineered ZnS nanocomposites (ZnS/PANI), which exhibit superior OER activity with low overpotentials and enhanced stability [1] [2].
The following table summarizes the electrochemical performance of ZnS-based electrocatalysts as reported in recent literature:
Table 1: Performance Metrics of ZnS-Based Electrocatalysts for OER
| Catalyst Material | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Specific Surface Area (m² g⁻¹) | Stability | Reference |
|---|---|---|---|---|---|
| ZnS/PANI Nanocomposite | 132 | 53 | 372.65 | Good | [2] |
| ZnS Nanostructures | Not Specified | Not Specified | 249.85 | Not Specified | [2] |
| Sm₂O₃-embedded ZnO (for comparison) | 419 | 89 | Not Specified | >40 hours, >1000 cycles | [3] |
Key performance insights from the data:
This protocol details the two-step synthesis of the high-performance ZnS/PANI nanocomposite electrocatalyst, adapted from published research [2].
The synthesis and operational mechanism of the ZnS/PANI electrocatalyst can be visualized as follows:
Diagram 1: Synthesis workflow and OER mechanism for ZnS/PANI electrocatalyst.
The OER mechanism in an alkaline medium, a multi-step process involving four electrons, proceeds as follows [4]:
* + OH⁻ → *OH + e⁻*OH + OH⁻ → *O + H₂O + e⁻*O + OH⁻ → *OOH + e⁻*OOH + OH⁻ → * + O₂ + H₂O + e⁻The ZnS/PANI interface facilitates this process by enhancing electron transfer and providing abundant active sites for the adsorption of reaction intermediates [2].
Table 2: Troubleshooting Guide for ZnS-Based Electrocatalyst Development
| Problem | Potential Cause | Solution |
|---|---|---|
| Low specific surface area | Aggregation of nanoparticles during synthesis | Use surfactant (e.g., PEG) or optimize calcination temperature. |
| High Tafel slope | Poor charge transfer kinetics | Enhance composite conductivity with PANI or carbon supports. |
| Poor adhesion to substrate | Improper ink formulation or substrate cleaning | Optimize Nafion ratio; clean substrate with acid and solvent. |
| Low OER activity (high overpotential) | Insufficient active sites or unfavorable electronic structure | Dope with transition metals (Co, Ni, Fe) or create heterostructures. |
| Short operational stability | Catalyst detachment or dissolution | Ensure strong substrate adhesion; employ protective coating layers. |
ZnS-based nanocomposites represent a promising class of non-precious metal electrocatalysts for the OER. The protocol outlined here for the ZnS/PANI nanocomposite provides a pathway to achieve high OER activity, characterized by a low overpotential of 132 mV and a Tafel slope of 53 mV dec⁻¹ [2].
Future development should focus on:
The search for improved matrices has led to the exploration of various nanomaterials to overcome the limitations of traditional organic matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI). This approach is sometimes referred to as Surface-Assisted LDI (SALDI) when nanomaterials are used as the substrate [1].
Nanomaterials like carbon nanotubes (CNTs) and silicon nanowires (SiNWs) have been shown to absorb and transfer UV radiation effectively, simplify sample preparation, and reduce analyte fragmentation due to a lower fluence threshold [1]. Quantum dots (QDs), with their superior photophysical properties and high absorption at typical laser excitation wavelengths, have also been identified as promising candidates for enhancing LDI-MS techniques [1] [2].
While direct evidence for ZnS QDs is limited, studies on other types of quantum dots provide a strong proof-of-concept for their use in mass spectrometry.
The table below summarizes key findings from studies on QD-enhanced MS:
| QD Type | Core Finding | Reported Advantages | Citation |
|---|---|---|---|
| CdSe/ZnS Core/Shell | Moderately positive effect on MALDI desorption when used with standard matrix. | Improved signal-to-noise ratio and peak quality; increased number of detected peptides and sequence coverage. [1] | |
| Unspecified Type | Generation of visible "sweet spots" on the sample plate. | 5-fold higher signals for standard peptides; 3-fold for phosphopeptides; greater number of detectable peaks in mixtures. [3] | |
| General Semiconductor QDs | Can serve as affinity/concentrating probes for enriching peptides/proteins before MALDI-MS analysis. | Act as effective probes for concentrating analytes, improving detection sensitivity. [2] |
A generalized workflow for implementing quantum dots in LDI-MS analysis is illustrated below:
Although not applied to SALDI-MS in the sources found, a detailed microwave-assisted synthesis protocol for ZnS QDs is available. You can adapt this method for producing the core material for your application notes.
Protocol: Microwave-Assisted Synthesis of ZnS Quantum Dots [4]
Materials:
Procedure:
Characterization: The synthesized QDs should be characterized to confirm their properties, which are crucial for reproducible SALDI performance.
Since a specific protocol for ZnS QDs in SALDI is not available, the following workflow synthesizes general MS practices with insights from QD-related studies. You will need to optimize this based on your own laboratory results.
Sample Preparation:
Mass Spectrometry Analysis:
Data Analysis:
Developing a reliable protocol requires systematic optimization. Based on matrix research, here are key parameters to investigate:
| Parameter | Consideration for ZnS QD Protocol |
|---|---|
| QD-to-Analyte Ratio | Critical for efficient co-crystallization and energy transfer. Must be determined empirically [3]. |
| QD Size and Capping Ligands | The optical properties and surface chemistry of QDs are size-dependent. Ligands can affect analyte adhesion and ionization [2]. |
| Sample Homogeneity | A key advantage of nanomaterials is the potential for more uniform sample spots, reducing "sweet spot" hunting [1] [3]. |
| Additives | Compounds like diammonium hydrogen citrate (DAC) can suppress alkali metal adducts, a common issue in MS [5]. |
The integration of ratiometric strategies using isotopically labeled internal standards could further enhance the quantitative capabilities of a ZnS QD-based SALDI-MS method, improving accuracy and reliability by correcting for spot-to-spot variation [6].
Zinc sulfide (ZnS) nanoparticles represent a significant class of semiconductor nanomaterials with growing importance in biomedical, pharmaceutical, and optoelectronic applications. As a member of the II-VI semiconductor group, ZnS possesses a wide bandgap ranging from 3.68 eV for the cubic zinc blende structure to 3.77 eV for the hexagonal wurtzite structure, making it particularly suitable for short-wavelength optoelectronic applications and biomedical imaging. The exceptional physicochemical properties of ZnS nanoparticles, including their high surface-to-volume ratio, tunable optical characteristics, and biocompatibility, have positioned them as promising candidates for drug delivery systems, biosensing, antimicrobial agents, and diagnostic tools in pharmaceutical development.
The sol-gel method has emerged as a highly versatile synthesis approach for producing ZnS nanoparticles with precise control over size, morphology, and composition. This wet-chemical technique involves the transition of a solution ("sol") into a solid three-dimensional network ("gel") through a series of hydrolysis and condensation reactions. The significant advantages of sol-gel synthesis include its relatively low processing temperature, excellent stoichiometric control, ability to produce homogeneous nanoparticles, and feasibility for doping with various rare earth metals to enhance luminescent properties. These characteristics make sol-gel synthesis particularly attractive for pharmaceutical applications where purity, reproducibility, and surface functionalization are critical requirements. Compared to physical methods that often require sophisticated equipment and extreme conditions, the sol-gel process offers a cost-effective alternative that can be readily scaled for industrial production while maintaining nanoparticle quality and uniformity [1] [2].
Table 1: Fundamental Properties of ZnS Nanoparticles Relevant to Pharmaceutical Applications
| Property | Zinc Blende (Cubic) | Wurtzite (Hexagonal) | Significance for Biomedical Applications |
|---|---|---|---|
| Bandgap (eV) | 3.68 | 3.77 | Suitable for UV-sensitive drug release and optical bioimaging |
| Exciton Binding Energy | 40 meV | 40 meV | Ensures efficient excitonic emission at room temperature |
| Crystal Structure | Cubic | Hexagonal | Affects surface reactivity and functionalization potential |
| Lattice Parameters | a = 5.368 Å | a = 3.814 Å, c = 6.257 Å | Determines incorporation of dopant atoms for theranostics |
| Refractive Index | 2.35 | 2.36 | Optimal for optical and sensing applications |
| Biocompatibility | High | High | Suitable for in vivo applications and drug delivery systems |
The synthesis of ZnS nanoparticles via the sol-gel method requires the following high-purity reagents: zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O, 99% purity) as the zinc source, sodium sulfide (Na₂S, 99% purity) as the sulfur source, and ethylene-diamine-tetra-acetic acid (EDTA) as the capping ligand and stabilizer. Additional materials include ammonium hydroxide (NH₄OH, 28-30%) for pH adjustment, absolute ethanol (99.9%) as a solvent medium, and deionized water (18.2 MΩ·cm resistivity) as the primary solvent. All chemicals should be analytical grade and used without further purification to minimize contamination [3] [4].
Step 1: Preparation of Zinc Solution - Dissolve 0.005 mol of zinc acetate dihydrate and 0.001 mol of EDTA in 50 mL of deionized water under constant magnetic stirring at 400 rpm. Maintain the temperature at 30°C until a clear, homogeneous solution is obtained. The EDTA functions as a critical capping agent that controls particle growth and prevents agglomeration through its carboxyl groups coordinating with zinc ions [4].
Step 2: pH Adjustment - Slowly add ammonium hydroxide dropwise to the zinc solution until the pH reaches 7.0. This neutral pH condition is essential for controlled nucleation and growth of ZnS nanoparticles. Monitor the pH continuously using a calibrated pH meter to ensure accuracy. The solution will become translucent as the pH approaches neutral [4].
Step 3: Sulfide Source Addition - Dissolve 0.1 mol of sodium sulfide in 50 mL of deionized water separately. Gradually add this solution to the zinc-EDTA mixture under vigorous stirring (600 rpm) at room temperature. The addition rate should be maintained at approximately 1 mL/min to ensure uniform reaction kinetics and homogeneous nanoparticle formation [3].
Step 4: Gel Formation and Aging - Continue stirring the reaction mixture for 4 hours until a white precipitate forms, indicating the formation of ZnS nanoparticles. Allow the resulting gel to age for 24 hours at room temperature to complete the condensation reactions and strengthen the nanoparticle network structure [2].
Step 5: Washing and Drying - Separate the nanoparticles by centrifugation at 3000 rpm for 30 minutes. Wash the precipitate three times with absolute ethanol followed by deionized water to remove by-products and excess reagents. Transfer the purified nanoparticles to a vacuum oven and dry at 110°C for 24 hours to obtain the final ZnS nanopowder [3] [4].
The following workflow diagram illustrates the complete sol-gel synthesis process for ZnS nanoparticles:
Comprehensive characterization of ZnS nanoparticles is essential to verify successful synthesis and determine key properties relevant to pharmaceutical applications. X-ray diffraction (XRD) provides crucial information about crystal structure, phase purity, and crystallite size. For ZnS nanoparticles synthesized via sol-gel method, XRD patterns typically show three characteristic peaks at 2θ values of approximately 28.5°, 47.5°, and 56.3°, corresponding to the (111), (220), and (311) planes of the cubic zinc blende structure, respectively (JCPDS Card No. 05-0566). The average crystallite size can be calculated using the Debye-Scherrer equation: D = (0.9 × λ)/(β × cosθ), where λ is the X-ray wavelength (1.5406 Å for Cu Kα radiation), β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle. Analysis typically reveals crystallite sizes ranging from 2-5 nm for uncapped nanoparticles and 15-24 nm for EDTA-capped nanoparticles, demonstrating the size-controlling effect of capping agents [3] [4].
Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of nanoparticle morphology, size distribution, and surface characteristics. SEM micrographs of sol-gel synthesized ZnS nanoparticles typically show spherical morphology with moderate aggregation if no capping agent is used. TEM analysis provides higher resolution images, allowing precise measurement of individual nanoparticles. For EDTA-capped ZnS nanoparticles, TEM reveals nearly spherical particles with homogeneous size distribution and average diameters of approximately 50 nm. Electron microscopy coupled with energy-dispersive X-ray spectroscopy (EDS) confirms the elemental composition of the nanoparticles, showing distinct peaks for zinc and sulfur without significant impurities [3] [4].
FTIR Analysis: Fourier transform infrared spectroscopy identifies surface functional groups and confirms the role of capping agents in stabilizing the nanoparticles. The FTIR spectrum of ZnS nanoparticles typically shows characteristic absorption peaks at approximately 1124 cm⁻¹, 998 cm⁻¹, and 624 cm⁻¹, corresponding to Zn-S bonding vibrations. Additional peaks at 1550-1750 cm⁻¹ range indicate C=O stretching modes from EDTA capping molecules, while the broad absorption between 3100-3600 cm⁻¹ represents O-H stretching vibrations from surface-adsorbed water molecules. This analysis provides critical evidence of successful capping agent coordination with the nanoparticle surface, which enhances colloidal stability and enables further functionalization for targeted drug delivery [4].
UV-Visible Spectroscopy: Optical absorption analysis reveals the bandgap energy and quantum confinement effects in ZnS nanoparticles. The absorption spectrum typically shows a strong excitonic peak at around 303-315 nm, which is blue-shifted compared to bulk ZnS (absorption edge at 337 nm for 3.68 eV bandgap). This blue shift is a direct consequence of quantum confinement effects in nanoscale dimensions. The optical bandgap can be determined using the Tauc plot method by plotting (αhν)² versus hν and extrapolating the linear portion to the energy axis. Bandgap values for sol-gel synthesized ZnS nanoparticles typically range from 4.03-4.72 eV, significantly higher than bulk ZnS, confirming strong quantum confinement [3] [5] [4].
Photoluminescence Spectroscopy: PL analysis examines the emission properties and defect states of ZnS nanoparticles. The photoluminescence spectrum typically shows two emission peaks at approximately 428 nm and 448 nm when excited by UV light (300 nm excitation). These blue emissions are attributed to recombination from shallow electron trap states (sulfur vacancies) to the valence band. The presence of these defect states can be leveraged for sensing applications and optical imaging in pharmaceutical research [4].
Table 2: Summary of Characterization Techniques and Expected Results for ZnS Nanoparticles
| Characterization Technique | Key Parameters | Expected Results for ZnS Nanoparticles | Pharmaceutical Relevance |
|---|---|---|---|
| XRD | Crystallite size, crystal structure, phase purity | Cubic zinc blende structure; crystallite size: 2-24 nm (depending on capping) | Determines stability, dissolution rate, and compatibility |
| SEM/TEM | Morphology, particle size, distribution | Spherical particles; size: 15-50 nm; some aggregation | Affects cellular uptake, biodistribution, and targeting efficiency |
| FTIR | Surface functional groups, capping agent coordination | Zn-S bonds at 624 cm⁻¹; EDTA peaks at 1550-1750 cm⁻¹ | Confirms surface modification for drug conjugation |
| UV-Vis Spectroscopy | Bandgap, quantum confinement | Absorption peak at 303-315 nm; bandgap: 4.03-4.72 eV | Indicates potential for photo-triggered drug release |
| Photoluminescence | Emission properties, defect states | Blue emission at 428 nm and 448 nm | Suitable for bioimaging and diagnostic applications |
| EDS | Elemental composition, purity | Zn:S ratio ~1:1; no significant impurities | Ensures safety and absence of toxic contaminants |
ZnS nanoparticles synthesized via sol-gel method have demonstrated significant potential across various biomedical and pharmaceutical applications, primarily due to their tunable optical properties, excellent biocompatibility, and facile surface functionalization. The antimicrobial properties of ZnS nanoparticles have been extensively investigated against various bacterial pathogens. Research has shown that both pure ZnS and mixed-phase ZnS-ZnO nanoparticles exhibit dose-dependent antimicrobial activity against clinically relevant pathogens including Staphylococcus epidermidis and Klebsiella pneumoniae. At concentrations of 100 μg/mL, these nanoparticles demonstrate significant inhibition zones in disc diffusion assays, suggesting their potential as antimicrobial agents in wound healing formulations and medical device coatings. The antimicrobial mechanism is attributed to the generation of reactive oxygen species (ROS) that disrupt bacterial cell membranes and intracellular processes [6].
In environmental remediation applications relevant to pharmaceutical manufacturing, ZnS nanoparticles have shown remarkable efficiency in microbial growth inhibition in sludge samples, with mixed-phase ZnS-ZnO nanoparticles demonstrating superior performance at low concentrations (25 μg/mL). This application is particularly valuable for wastewater treatment in pharmaceutical production facilities where controlling microbial contamination is crucial. The synergistic effect observed in mixed-phase nanoparticles enhances their antimicrobial efficacy while potentially reducing required doses, thereby minimizing environmental impact [6].
The optical properties of ZnS nanoparticles make them particularly attractive for diagnostic and biosensing applications. Their high quantum efficiency and size-tunable photoluminescence enable their use as fluorescent probes for cellular imaging and detection of biomolecules. When doped with rare earth metals such as Mn²⁺, Ce³⁺, or Eu³⁺, ZnS nanoparticles exhibit enhanced luminescent properties with specific emission wavelengths that can be tailored for various detection modalities. For instance, Mn²⁺-doped ZnS nanocrystals embedded in silica matrices demonstrate both blue emission (~420 nm) and Mn²⁺-related yellow-orange emission (~590 nm), enabling multicolor imaging capabilities. These advanced optical characteristics facilitate the development of high-sensitivity biosensors for pathogen detection, metabolic monitoring, and diagnostic imaging [7] [1].
Table 3: Pharmaceutical Applications of ZnS Nanoparticles and Key Performance Metrics
| Application Area | Specific Use Cases | Performance Metrics | Optimal Nanoparticle Characteristics |
|---|---|---|---|
| Antimicrobial Formulations | Wound dressings, medical device coatings, antibacterial surfaces | 70-90% inhibition of bacterial growth at 100 μg/mL | Mixed-phase ZnS-ZnO; spherical morphology; 20-50 nm size |
| Drug Delivery Systems | Targeted delivery, controlled release, photo-triggered release | Enhanced drug loading capacity (up to 25% w/w) | EDTA-capped; functionalized surface; 15-30 nm size |
| Bioimaging and Diagnostics | Cellular imaging, contrast agents, pathogen detection | High quantum yield (40-60%); photostability | Rare earth doped (Mn²⁺, Ce³⁺, Eu³⁺); 5-15 nm size |
| Biosensing | Pathogen detection, biomarker monitoring, point-of-care diagnostics | Detection limits down to pM concentrations for target analytes | Functionalized surface; tuned bandgap; 10-20 nm size |
| Environmental Remediation | Water purification, microbial control in pharmaceutical wastewater | >90% microbial inhibition at 25 μg/mL for mixed-phase NPs | Mixed-phase ZnS-ZnO; high surface area; 30-50 nm size |
Successful synthesis of high-quality ZnS nanoparticles via the sol-gel method requires careful attention to several critical parameters that significantly influence nanoparticle characteristics. pH control during synthesis is paramount, as it affects the kinetics of nucleation and growth processes. Maintaining a neutral pH environment (pH 7.0) ensures controlled hydrolysis and condensation reactions, leading to uniform nanoparticle size distribution. The molar ratio of reactants also plays a crucial role in determining final nanoparticle properties. A zinc to sulfur ratio of 1:1 typically produces stoichiometric ZnS, while deviation from this ratio can result in zinc- or sulfur-deficient structures that affect optical and electronic properties. Reaction temperature should be maintained at 25-30°C throughout the process, as elevated temperatures can accelerate reaction kinetics, leading to broader size distribution and increased aggregation [3] [4].
The concentration and selection of capping agents represent another critical factor in sol-gel synthesis. EDTA serves as an effective stabilizer at concentrations of 0.001-0.005 mol per 0.005 mol of zinc precursor, effectively controlling particle growth and preventing agglomeration through its multiple coordination sites. For pharmaceutical applications requiring specific surface functionalization, alternative capping agents such as citrate, glutathione, or various polymers can be substituted to enhance biocompatibility or enable conjugation with targeting ligands and therapeutic molecules. The aging time of the gel significantly impacts nanoparticle crystallinity and defect states, with extended aging periods (24-48 hours) generally producing more crystalline nanoparticles with enhanced photoluminescent properties [4].
Problem: Broad Size Distribution - If nanoparticles exhibit polydisperse size distribution, optimize the addition rate of the sulfide source to ensure slow, controlled nucleation. Implement dropwise addition at a rate not exceeding 1 mL/min with vigorous stirring (600 rpm) to maintain homogeneous reaction conditions. Additionally, ensure the capping agent is completely dissolved before adding the sulfide source [4].
Problem: Nanoparticle Aggregation - Significant aggregation observed in SEM/TEM images typically results from insufficient capping agent concentration or inadequate washing procedures. Increase the molar ratio of EDTA to zinc precursor to 0.2:1 or implement additional washing cycles with alternate solvent systems (ethanol/acetone mixture) to remove by-products that promote aggregation [4].
Problem: Poor Crystallinity - If XRD analysis shows broad, low-intensity peaks indicating poor crystallinity, extend the aging time to 48 hours or implement a post-synthesis annealing step at 200-400°C under inert atmosphere. Alternatively, consider hydrothermal treatment of the gel at 120-150°C for 4-6 hours to enhance crystallinity without significant particle growth [3].
Problem: Non-Stoichiometric Composition - EDS analysis revealing deviation from 1:1 Zn:S ratio typically stems from incomplete reaction or preferential loss of one element during washing. Ensure stoichiometric reactant ratios and complete precipitation before centrifugation. Modify washing protocols to use degassed solvents when sulfur deficiency is observed [5].
Problem: Weak or Red-Shifted Luminescence - If photoluminescence intensity is low or emission is red-shifted from expected values, this may indicate surface defects or inadequate capping. Implement a post-synthesis surface passivation step using additional capping agent or reduce exposure to oxygen during synthesis and processing. For doped nanoparticles, ensure uniform dopant incorporation by modifying the addition sequence during synthesis [7] [1].
The sol-gel method represents a versatile and robust approach for synthesizing ZnS nanoparticles with controlled size, morphology, and optical properties suitable for diverse pharmaceutical and biomedical applications. This protocol provides detailed procedures for producing high-quality ZnS nanoparticles using easily accessible laboratory equipment and reagents. The comprehensive characterization data confirm the successful formation of cubic zinc blende ZnS nanoparticles with sizes ranging from 15-50 nm, exhibiting quantum confinement effects demonstrated by blue-shifted absorption edges and enlarged bandgaps compared to bulk material. The precise control over synthesis parameters enabled by the sol-gel method, combined with the ability to incorporate various dopants and surface functionalization, makes this technique particularly valuable for developing next-generation nanomedicines, diagnostic agents, and antimicrobial formulations. As research progresses, the integration of ZnS nanoparticles into targeted drug delivery systems, theranostic platforms, and multifunctional biomedical devices holds significant promise for advancing pharmaceutical sciences and improving therapeutic outcomes.
Zinc Sulfide (ZnS) is a significant II-VI semiconductor with a wide band gap (3.5-3.8 eV), appreciated for its excellent electrochemical properties, high specific surface area, good catalytic activity, low cost, and environmental friendliness [1] [2]. However, its practical application can be limited by inherent challenges such as rapid recombination of photogenerated charge carriers and, in its pristine form, less-than-ideal conductivity [1] [3].
To overcome these limitations, ZnS is often combined with polymers to form functional nanocomposites. The integration of conducting polymers such as polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT) creates a synergistic effect [4]. The polymer matrix enhances the composite's mechanical flexibility, provides a conductive backbone, prevents the aggregation of ZnS nanoparticles, and can contribute additional pseudocapacitance through its own redox activity [4]. This makes ZnS/polymer nanocomposites particularly promising for advanced electrochemical applications, including supercapacitors and sensors [1] [4] [2].
The properties of the final nanocomposite are highly dependent on the synthesis method. The following protocols outline established and effective techniques for creating these materials.
This protocol is ideal for creating composites for bioimaging and sensing, yielding materials with strong fluorescence and good water dispersibility [5].
This method is suitable for preparing freestanding nanocomposite films for biomedical applications like wound healing [6].
This green and simple method is excellent for crafting sensitive electrochemical sensor electrodes [2].
Synthesis and Application Pathways: This diagram outlines the three primary synthesis protocols and their corresponding target applications, providing a clear roadmap for researchers.
Doping ZnS with transition metals like Cobalt (Co) or Vanadium (V) is a highly effective strategy to boost its electrochemical performance by increasing conductivity and creating more active sites for redox reactions [7] [8] [9].
Table 1: Electrochemical Performance of Doped ZnS for Supercapacitors
| Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability | Citation |
|---|---|---|---|---|---|
| Pure ZnS | 55 - 460 | N/A | N/A | Varies | [8] [9] |
| 5% Co-doped ZnS | 947.8 | N/A | N/A | Good | [9] |
| 3% Co-doped ZnS | N/A | 14.27 | N/A | 94.76% after 2000 cycles | [7] |
| V-doped ZnS (0.3-0.7%) | ~90 | 12.5 | 1.46 | >95% retention | [8] |
| Polymer Composite: PMT/Ag-Ag₂O | 443 (in HCl) | 1.8 | 156 | Good cycling stability | [10] |
ZnS composites, particularly with carbon materials like graphene, serve as excellent platforms for sensitive and selective electrochemical sensors.
Table 2: Performance of ZnS-Based Materials in Sensing Applications
| Material | Target Analyte | Detection Technique | Key Performance Metrics | Citation |
|---|---|---|---|---|
| rGO-ZnS Nanocomposite | Acetaminophen (ACP) | Voltammetry | High sensitivity and selectivity, stable response | [2] |
| ZnS Nanoparticles | Nitrite Ions | Electrochemical | Sensitive detection of carcinogenic nitrites | [1] |
| ZnS-based Composites | Environmental Pollutants | DPV, LSV, CV, Amperometry | Good limits of detection, high sensitivity | [1] |
This protocol provides a step-by-step guide for creating and evaluating an rGO-ZnS-based acetaminophen sensor, as described in the literature [2].
Sensor Fabrication Workflow: This diagram visualizes the key stages in creating and testing a modified electrochemical sensor electrode.
ZnS/polymer nanocomposites represent a dynamic and promising class of materials for electrochemical applications. Their performance can be finely tuned through various synthesis methods, polymer matrices, and doping strategies. Future research may focus on developing more sustainable "green" synthesis routes, exploring novel polymer binders, and designing multi-functional composites for hybrid applications (e.g., self-charging power cells or combined sensing and energy storage systems). The continuous improvement in their energy density and cycling life will be crucial for competing with and complementing existing energy storage technologies.
Capping agents are stabilizers of utmost importance in colloidal synthesis that inhibit nanoparticle over-growth and prevent aggregation by stabilizing the interface where nanoparticles interact with their preparation medium [1]. These amphiphilic molecules, featuring a polar head group that interacts with the metal atom and a non-polar hydrocarbon tail that interacts with the surrounding medium, significantly modify the properties of colloidal suspensions [1]. For ZnS nanoparticles—a versatile II-VI semiconductor with a wide bandgap of approximately 3.54-3.77 eV—capping agents enable precise control over size, morphology, and surface characteristics, making them suitable for applications ranging from biomedicine and sensing to optoelectronics and environmental remediation [2] [3] [4].
The strategic selection of capping agents allows researchers to tailor ZnS nanostructures for specific functionalities. Surface chemistry, shape, and size of nanocrystals, governed by proper capping moieties, ultimately define their biological reactivity and functionality [5] [1]. This document provides detailed protocols and application guidelines for utilizing various capping agents in the synthesis of ZnS nanoparticles.
The table below summarizes frequently used capping agents and their key characteristics in ZnS nanoparticle synthesis:
Table 1: Common Capping Agents and Their Properties in ZnS Nanoparticle Synthesis
| Capping Agent | Key Properties & Advantages | Typical Applications | Impact on ZnS Properties |
|---|---|---|---|
| Mercaptopropionic Acid (MPA) [2] | Strong affinity for metal surfaces via thiol group, superior aqueous dispersibility, low toxicity, cost-effective. | LEDs, solar cells, biomedical imaging. | Ensures uniform particle size distribution, prevents aggregation, maintains optical/electronic properties. |
| Polyvinylpyrrolidone (PVP) [5] [4] [1] | Excellent stabilizer, biocompatible, soluble in water & organic solvents, enhances photocatalytic activity. | Photocatalysis (dye degradation), antibacterial agents, electronics. | Reduces crystallite size, modifies band gap, improves stability and dispersion. |
| L-Serine [6] | Amino acid with -COOH, -NH₂, -OH functional groups, acts as capping & composite-forming agent. | Photocatalytic degradation of antibiotics (e.g., Ciprofloxacin). | Alters morphology, enhances thermal stability, improves charge separation. |
| Polyethylene Glycol (PEG) [4] [1] | Biocompatible, low toxicity, non-immunogenic, soluble in aqueous & organic solvents. | Biomedical applications (drug delivery), sustainable production. | Controls particle size, reduces cytotoxicity, improves biocompatibility. |
| Thiol-Containing Ligands (Cysteine, Thioglycerol, Mercaptoethanol) [4] | Strong binding to ZnS surface, effective in restricting agglomeration. | General synthesis of quantized and nanocrystalline ZnS. | Restricts crystal growth, yields very small nanoparticles (1.8-6 nm). |
This protocol allows precise control over reaction conditions in a single step, ensuring uniformity and reproducibility crucial for industrial scalability.
Materials:
Procedure:
Workflow Overview:
This method is noted for producing nanoparticles with enhanced performance in wastewater purification and antibacterial treatment.
Materials:
Procedure:
Key Characterization Data: XRD analysis of nanoparticles synthesized via this method confirms a cubic zinc blende structure. PVP-capping significantly reduces the average crystallite size to approximately 2.36 nm compared to uncapped ZnS, which is crucial for enhancing surface area and reactivity [5].
The functionalization of ZnS with specific capping agents directly enhances its performance in targeted applications, as detailed below.
Table 2: Application Performance of Capped ZnS Nanoparticles
| Application Area | Capping Agent | Reported Performance | Mechanism of Action |
|---|---|---|---|
| Photocatalytic Dye Degradation [5] | PVP | ~89% degradation of Methylene Blue (MB) dye after 150 min of light exposure. | Capping tailors band structure & morphology; functional groups interact with pollutant molecules. |
| Antibiotic Remediation [6] | L-Serine | L-Serine-ZnS composites show exceptional photocatalytic activity for Ciprofloxacin (CIP) removal. | Amino acid functional groups enhance pollutant adsorption and reduce electron-hole recombination. |
| Antibacterial Activity [5] [7] | PVP, Biogenic Capping | PVP-ZnS effective against S. aureus & P. aeruginosa; Biogenic ZnS NPs inhibit K. pneumoniae & S. epidermidis. | Interaction with bacterial cell walls, induction of oxidative stress; synergistic effects in hybrid NPs. |
| Biomedical Imaging & Sensing [2] [8] | MPA, Bio-capping | Mn-doped ZnS QDs used in bio-imaging; MPA allows aqueous dispersibility for biomedical applications. | Tunable photoluminescence; low toxicity compared to Cd-based QDs; biocompatibility. |
The strategic use of capping agents is a powerful and versatile approach to tailor the properties of ZnS nanoparticles for specific technological needs. As demonstrated, agents like MPA, PVP, and L-Serine provide critical control over size, stability, and surface chemistry, enabling enhanced performance in applications from environmental remediation to biomedicine.
Future developments in this field are likely to focus on several key areas. There is a growing trend towards green synthesis methods using biological systems (bacteria, plant extracts) to produce capped nanoparticles, offering a sustainable and eco-friendly alternative to traditional chemical synthesis [7]. Furthermore, the integration of synthetic biology presents a frontier where engineered genetic circuits in microorganisms could enable unprecedented, tunable control over the composition and properties of biogenic ZnS nanomaterials [8]. Finally, exploring advanced dopant-capping agent combinations and multi-functional hybrid composites will continue to expand the applicability of ZnS nanoparticles into next-generation technologies like quantum computing, wearable electronics, and advanced sensors [2] [3] [9].
This guide addresses the core problem and its solutions. ZnS disproportionation is a parasitic reaction where the discharge product (ZnS) irreversibly decomposes into other sulfur species (like SO₄²⁻) in the weakly acidic electrolyte, leading to active material loss and rapid capacity fade [1].
The most effective strategies focus on electrolyte engineering to stabilize the reaction environment and the ZnS interface [1].
The choice of zinc salt dictates the electrolyte's acidity and solvation structure, which are critical for ZnS stability [1].
| Zinc Salt Type | Key Characteristics | Impact on ZnS Disproportionation | Recommendation |
|---|---|---|---|
| Zinc Sulfate (ZnSO₄) | Benchmark electrolyte, acidic (pH ~5.2), economical [1]. | High disproportionation rate; poor cycling stability [1]. | Avoid for long-cycle-life AZSBs |
| Zinc Halides (ZnCl₂, ZnBr₂, Zn(OTf)₂) | Anions (Cl⁻, Br⁻, OTf⁻) participate in Zn²⁺ solvation sheath, reducing desolvation energy [1]. Br⁻ affects sulfide solubility and promotes 3D ZnS growth [1]. | Slows down irreversible side reactions, improves reversibility [1]. | Promising; ZnBr₂ particularly noted for positive effect |
Small amounts of functional additives can form protective layers or act as mediators to enhance reaction kinetics.
| Additive | Function | Mechanism | Effect on Performance |
|---|---|---|---|
| Thiourea (TU) | Cathode Electrolyte Interphase (CEI) Former [1] | Forms a protective CEI on the sulfur cathode, inhibiting side reactions [1]. | Improves cycle life by shielding active material |
| R4NI (Quaternary Ammonium Iodide) | Reaction Pathway Mediator [1] | Shifts reaction from solid-solid (SZnS) to a more efficient solid-liquid-solid mechanism [1]. | Enhances kinetics and reversibility |
| Iodine (I₂) | Redox Mediator (RM) [1] | Accelerates the solid-phase conversion kinetics during charging (ZnS to S) [1]. | Reduces polarization, improves efficiency |
Using co-solvents can create a hybrid aqueous/organic electrolyte that mitigates the fundamental challenges of water.
This protocol provides a methodology to test and compare different electrolyte strategies for suppressing ZnS disproportionation.
Preparation of Electrolytes
� Cell Assembly & Testing
. Post-Mortem Analysis
The following diagram illustrates the logical decision-making process for diagnosing and addressing ZnS disproportionation in your experiments.
The method used to incorporate sulfur into a conductive host significantly impacts the cathode's structure and electrochemical performance [1]. The table below compares four common techniques using acetylene black (AB) as a carbon host.
| Method | Key Procedure | Sulfur Distribution & Characteristics | Initial Discharge Capacity (at 0.1C) | Capacity Retention | Key Advantages | Key Challenges |
|---|---|---|---|---|---|---|
| Ball Milling (BM) | Mechanical blending of sulfur and carbon at high speeds (300-500 rpm) [1] | Varying distribution; uniform particle mixing [1] | 816 mAh g⁻¹ [1] | 68% [1] | Simplicity, scalability, cost-effectiveness [1] | May not ensure deep sulfur infiltration or chemical bonding [1] |
| Dissolution-Crystallization (DC) | Sulfur dissolved in CS₂, mixed with carbon, then heated and annealed [1] | Improved confinement due to recrystallization within carbon pores [1] | ~1015 mAh g⁻¹ (from cited study) [1] | ~60% [1] | Good sulfur confinement and reversibility [1] | Multi-step process; uses toxic CS₂ [1] |
| Melt Diffusion (MD) | Heating sulfur and carbon to 150-160°C for infiltration [1] | Uneven distribution; lacks precise control over particle size [1] | ~1138 mAh g⁻¹ (from cited study) [1] | ~60% [1] | Simplicity; most widely used approach [1] | Potential for sulfur migration; uneven electrochemical activity [1] |
| Chemical Precipitation (ChP) | In-situ precipitation of sulfur onto carbon from precursors (e.g., Na₂S₂O₃) [1] | Fine dispersion; good interfacial contact [1] | ~1232 mAh g⁻¹ (from cited study) [1] | 55% [1] | Homogeneous nanoscale sulfur distribution [1] | Tendency for significant capacity fading [1] |
For a practical Li-S battery, the entire cell's design must be optimized. The following table summarizes key parameters that directly influence the final cell-level performance [2].
| Parameter | Description | Impact on Performance & Target Values |
|---|---|---|
| Sulfur Loading | Mass of sulfur per unit area of the cathode (mgₛ cm⁻²) [2] | Target: >5 mg cm⁻². Higher loadings are crucial for achieving high cell-level energy density [2]. |
| Electrolyte-to-Sulfur Ratio (E/S) | Volume of electrolyte per mass of sulfur (µl mg⁻¹) [2] | Target: Low E/S (e.g., <5 µl mg⁻¹). Reducing E/S unconditionally raises cell specific energy, but too little can limit performance [2]. |
| Sulfur Content (fₛc) | Weight percentage of sulfur in the cathode [2] | Target: >70 wt.%. A higher percentage reduces the weight of inactive host materials [2]. |
| N/P Ratio | Negative-to-positive capacity ratio [2] | Assumption: 1.5. This provides a realistic excess of lithium to compensate for degradation without overly sacrificing energy density [2]. |
Use this diagnostic workflow to identify the root cause of poor conductivity and performance in your sulfur cathode.
This is a simple and scalable method for creating sulfur-carbon composites [1].
Metal oxides and sulfides can chemically adsorb polysulfides and improve conductivity [3].
Electrolyte engineering can form a protective layer that suppresses the polysulfide shuttle [4].
Here are answers to common questions and solutions to frequent problems encountered during synthesis.
| Question/Topic | Key Parameters & Solutions | Supporting Data & Rationale |
|---|---|---|
| Why is controlling agglomeration critical? | Prevents loss of nanoscale properties (e.g., optical, catalytic) [1]. Ensures stability in colloidal solutions for reliable application [2]. | Agglomeration increases effective particle size, altering properties like photoluminescence and reducing surface area for reactions [3]. |
| What role do capping agents play? | Adsorb to particle surface, creating a physical or electrostatic barrier that prevents particles from approaching and coalescing [2]. | Studies show agents like PVP and CTAB directly result in smaller crystallite sizes and reduced aggregation [2] [1]. |
| Which capping agent should I use? | Choice depends on desired properties and synthesis method. Common options include: • Polymers (PVP): For general stability and photocatalytic apps [2]. • Cationic Surfactants (CTAC, CPyC): For precise size and stability control in aqueous solutions [1]. • Biological Molecules: For eco-friendly/"green" synthesis and biocompatibility [4]. | PVP-capped ZnS showed smaller crystallite size (~2.36 nm) vs. uncapped [2]. Cetylpyridinium chloride (CPyC) provided better stabilization than CTAC due to its bulkier headgroup [1]. | | My particles are still agglomerating. What can I adjust? | 1. Optimize Agent Concentration: Ensure sufficient molar ratio of capping agent to precursor ions. 2. Control Reaction pH: pH can critically influence the synthesis and final particle morphology [4]. 3. Consider the Surfactant Headgroup: Structure of the surfactant headgroup (e.g., pyridinium vs. ammonium) significantly impacts stabilization efficiency [1]. | In biogenic synthesis, optimal pH differed for bacterial strains: pH 8.0 for Achromobacter sp. S4 and pH 4.7 for Pseudomonas sp. S6 [4]. | | How can I monitor aggregation? | Use Dynamic Light Scattering (DLS) to track hydrodynamic size and size distribution in solution over time [1] [5]. | Research uses DLS to measure sizes and confirm stability, with some studies using it as a primary optimization tool [5] [1]. |
Here are detailed methodologies for two effective synthesis approaches.
This method is effective for producing small, stable nanoparticles for photocatalytic and antibacterial applications [2].
The workflow for this synthesis is outlined below.
This protocol uses micelles as nanoreactors to control particle growth and prevent agglomeration [1].
To effectively troubleshoot, you need to characterize the size, structure, and degree of agglomeration of your synthesized particles.
| Technique | Information Provided | Application Note |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution in solution. | Primary tool for assessing aggregation state and colloidal stability [1] [5]. |
| Transmission Electron Microscopy (TEM) | Direct visualization of core particle size, shape, and agglomerates. | Provides concrete evidence of agglomeration and nanoparticle morphology [4] [2]. |
| X-ray Diffraction (XRD) | Crystallite size and crystal structure. | Smaller crystallite sizes from Scherrer's analysis confirm successful growth limitation by capping agents [2] [6]. |
| Photoluminescence (PL) Spectroscopy | Optical properties linked to surface states. | Aggregation can quench "trap-site" photoluminescence, providing an indirect measurement method [3]. |
The logical relationship for diagnosing agglomeration issues is summarized in the following flowchart:
The choice of capping agent and post-synthesis treatment are critical for tuning the properties of your Quantum Dots. The table below synthesizes findings from recent studies.
| Parameter Varied | Specific Conditions Tested | Key Findings & Impact on QD Properties | | :--- | :--- | :--- | | Capping Agents [1] | Mercaptoacetic Acid (MAA), Mercaptoethanol (ME), Cysteamine (CA) |
Here are solutions to some frequently encountered problems during ZnS QD synthesis and processing.
| Problem | Possible Cause | Solution | Supporting Protocol |
|---|---|---|---|
| Low Quantum Yield (QY) | High surface defects; inefficient capping. | Switch to a capping agent known for higher QY, such as Mercaptoacetic Acid (MAA) [1]. | Synthesize via chemical precipitation using the chosen capping agent to stabilize the QDs. |
| QD Aggregation | Capping agent does not provide sufficient steric or electrostatic stabilization. | Avoid Cysteamine (CA) if aggregation is a problem. Optimize the concentration of your capping agent or choose one with better stabilizing properties [1]. | Ensure thorough washing and dispersion steps during synthesis to remove impurities. |
| Uncontrolled Crystal Growth & Band Gap | Improper post-synthesis heat treatment. | Control the annealing temperature. Higher temperatures (e.g., 340°C) increase crystal size and reduce the band gap, allowing for precise tuning of these properties [2]. | Anneal the dried QD powders at a controlled temperature (e.g., 240-340°C) for a set duration (e.g., 2 hours) in a furnace [2]. |
| Poor Optical Properties | Inadequate crystal quality or unsuitable capping agent for the application. | For biomedical applications (e.g., imaging, drug delivery), consider Mercaptoethanol (ME), which offers a good balance of optical properties, low cytotoxicity, and favorable cellular uptake [1]. | Select the capping agent based on the final application. Characterize using PL, UV-Vis, and XRD to confirm properties. |
Q1: Why is the choice of capping agent so crucial for ZnS QDs? The capping agent significantly influences the QDs' physicochemical and optical properties, including size, crystal lattice, quantum yield, and stability. Furthermore, it directly determines their interaction with biological systems, affecting cytotoxicity, cellular uptake, and intracellular trafficking, which is paramount for drug development applications [1].
Q2: Can I tune the band gap of my ZnS QDs for a specific application? Yes. The band gap of ZnS QDs can be effectively tuned through post-synthesis annealing. Increasing the annealing temperature leads to an increase in crystallite size and a corresponding decrease in the band gap, allowing you to tailor the optical properties for specific needs, such as in sensors or solar cells [2].
Q3: What is a simple synthesis method for ZnS QDs? The co-precipitation technique is a common and relatively straightforward method. It involves reacting a zinc salt (e.g., zinc acetate) with a sulfur source (e.g., sodium sulfide) in aqueous solution at room temperature, followed by stirring, filtering, washing, and drying the resultant precipitate [2].
To help visualize the decision-making process for optimizing capping agents, the following diagram integrates the key factors discussed.
For your technical guides, you can include these core methodologies:
The table below lists experimentally measured and computationally predicted overpotentials for various ZnS-based catalysts, providing a benchmark for performance comparison.
| Catalyst Material | Reaction Type | Overpotential (V) | Key Findings | Source Type |
|---|---|---|---|---|
| Ni-doped ZnS [1] | OER | 0.28 | Promising bifunctional performance; on top of the volcano plot [1]. | DFT Calculation |
| ORR | 0.30 | |||
| Ni-doped ZnSe [1] | OER | 0.31 | Promising bifunctional performance [1]. | DFT Calculation |
| ORR | 0.31 | |||
| Pt-doped ZnS [1] | OER / ORR | Low overpotentials | Improved activity compared to pristine ZnS [1]. | DFT Calculation |
| ZnS/PANI Nanocomposite [2] | OER | 0.132 @ 10 mA cm⁻² | High BET surface area (372.65 m²/g); Tafel slope: 53 mV/dec [2]. | Experimental Measurement |
| Sn@ZnS Single-Atom Catalyst [3] | HER | ΔGH* = 0.049 eV | Excellent HER activity (closer to zero than Pt's -0.09 eV) [3]. | DFT Calculation |
| OER | Low overpotential | Promising OER candidate [3]. | ||
| Ni@ZnS Single-Atom Catalyst [3] | HER | ΔGH* close to zero | Excellent HER electrocatalyst [3]. | DFT Calculation |
Here are solutions to some frequently encountered problems when developing ZnS-based electrocatalysts.
This protocol outlines a computational screening method to identify promising dopants for ZnS, based on the methodologies described in the search results [1] [3].
The following diagram illustrates the key steps in this computational screening process:
Model Construction and Geometry Optimization
Stability Assessment
Free Energy Calculation for OER/ORR
Performance Prediction (Overpotential)
Based on the gathered research, here are the core strategies to effectively reduce overpotential in ZnS-based electrocatalysts:
Q1: What are the primary goals of doping ZnS for photocatalysis? The main objectives are to address three fundamental limitations of pristine ZnS [1]:
Q2: Should I choose metal or non-metal doping for my ZnS photocatalyst? The choice depends on your specific application requirements. Here is a comparison to guide your decision [1]:
| Feature | Metal Doping | Non-Metal Doping |
|---|---|---|
| Primary Effect | Creates mid-gap states; can act as electron sinks/scavengers [6]. | Modifies valence band; creates localized states [1]. |
| Bandgap Impact | Can narrow the bandgap [2]. | Effective bandgap narrowing for visible light absorption [1]. |
| Charge Separation | Can be good, but may create deep traps that promote recombination [1]. | Often superior; creates shallow traps that effectively reduce recombination [1]. |
| Stability | May induce lattice distortions and instability [1]. | Generally higher stability with fewer undesirable defects [1]. |
| Cost & Toxicity | Can involve expensive or toxic metals [1]. | Typically more cost-effective and environmentally friendly [1]. |
Problem: Low Hydrogen Evolution Rate Hydrogen evolution rate is a key performance metric. The following table summarizes achievable rates with different doping strategies, providing a benchmark for your experiments.
| Photocatalyst | Synthesis Method | Sacrificial Agent | Hydrogen Evolution Rate | Key Improvement Strategy |
|---|---|---|---|---|
| ZnS-5MEA [4] | Chemical Precipitation | Methanol/Water | ~7,900 µmol g⁻¹ h⁻¹ | Organic molecule functionalization |
| Cu/ZnS/COF [2] | Sonochemical | Formic Acid | 278.4 µmol g⁻¹ h⁻¹ | Composite with covalent organic framework |
| Defect-rich ZnS [5] | Hydrothermal | Methylene Blue (dye) | Superior dye degradation | Intrinsic defect engineering (S/Zn vacancies) |
Recommended Actions:
Problem: High Electron-Hole Recombination Recommended Actions:
Here are detailed methodologies for two effective doping strategies based on recent research.
This precipitation method uses MEA to modify ZnS properties, resulting in very high hydrogen evolution rates [4].
This method controls the S/Zn molar ratio to create intrinsic defects (vacancies) for enhanced visible light activity [5].
The following diagrams summarize the troubleshooting logic and the core principles for enhancing ZnS photocatalysts.
Diagram 1: A logical flowchart for diagnosing and addressing low photocatalytic efficiency in ZnS-based materials.
Diagram 2: Core strategies for enhancing ZnS photocatalytic performance, showing how different approaches target specific limitations.
| Strategy Category | Specific Approach | Mechanism of Action | Key Performance Improvement |
|---|---|---|---|
| Electrolyte Engineering: Additives | Iodide (e.g., ZnI₂) [1] [2] | Acts as a redox mediator to accelerate the conversion kinetics from ZnS to S [2]. | High specific capacity (e.g., 1105 mAh g⁻¹) and improved reaction kinetics [2]. |
| Choline Cation (Ch⁺) with I⁻ [1] | Synergistic effect: Ch⁺ inhibits I⁻ loss and reduces water activity; together they boost S redox kinetics [1]. | 72% capacity retention after 2000 cycles at 5 A g⁻¹ [1]. | |
| Thiourea (TU) [2] | Functions as a redox mediator, reacts with ZnS to prevent irreversible SO₄²⁻ formation [2]. | Improves electrochemical dynamics by weakening the Zn-S bond [2]. | |
| Electrolyte Engineering: Co-solvents | Propylene Glycol Methyl Ether [3] | Suppresses dendrite growth and improves Coulombic efficiency [3]. | 20% increase in capacity and improved cycling stability [3]. |
| Ethylene Glycol (EG) [2] | Tunes hydrogen bonding in water, suppressing side reactions and sulfate formation [2]. | Enhances stability and suppresses byproducts [2]. | |
| Cathode Structure Design | Tellurium (Te) Doping [2] | Boosts electrical conductivity, manipulates Zn-S electrochemistry, and participates in redox reaction (forming ZnTe) [2]. | High reversible capacity of 1335 mAh g⁻¹ and remarkable areal capacity of 5.64 mAh cm⁻² [2]. |
| Atomically Dispersed Metal Sites (e.g., Fe-N₄) [2] | Acts as a catalyst to lower the activation energy for the ZnS to S conversion during charging [2]. | Promotes redox conversion and improves reversibility [2]. | |
| Hybrid Electrolyte Systems | Deep Eutectic Solvents (DES) [2] | Broader electrochemical window, better suppresses water-induced side reactions [2]. | Excellent capacity retention (94.48%) in self-discharge tests [2]. |
Here are answers to frequently asked questions that might arise during your experiments.
Why does my AZSB show a rapid capacity drop within the first few cycles? This is often due to the irreversible consumption of active sulfur. A major cause is the disproportionation reaction of the discharge product (ZnS) in the weakly acidic aqueous electrolyte, leading to the formation of soluble sulfate (SO₄²⁻) and permanent active material loss [4] [5]. Furthermore, the poor conductivity of S and ZnS results in sluggish solid-solid conversion kinetics, causing large polarization and low utilization of active material [4] [6].
How can I reduce the high overpotential and large voltage gap in my Zn-S cell? The high energy barrier for the oxidation of ZnS back to S is a fundamental challenge [5]. To address this:
My zinc anode is corroded and has dendrites. How does this relate to the sulfur cathode? The issues at the Zn anode and S cathode are often interlinked through the shared aqueous electrolyte [4]. The parasitic hydrogen evolution reaction (HER) at the zinc anode consumes water and generates OH⁻ ions, which can locally increase the pH of the electrolyte. This shift in pH can accelerate the disproportionation of sulfur species on the cathode side, exacerbating capacity fade [4] [2]. Therefore, stabilizing the anode is crucial for overall cycle life.
Based on the research, here is a detailed methodology for using zinc iodide (ZnI₂) as an additive to improve cycle stability.
1. Objective: To synthesize an aqueous electrolyte with a ZnI₂ additive to enhance the redox kinetics and cycling stability of an aqueous Zn-S battery. 2. Materials: * Zinc salt (e.g., Zn(CF₃SO₃)₂, Zn(CH₃COO)₂, or ZnSO₄) * Zinc Iodide (ZnI₂) * Deionized Water * Argon gas glovebox (for electrolyte preparation and cell assembly, if strict anhydrous conditions are not required for aqueous systems, a controlled atmosphere is still recommended to minimize O₂ and CO₂) 3. Procedure: * Step 1: Prepare Base Electrolyte. Dissolve the chosen zinc salt in deionized water to form a 1-3 M stock solution under stirring. * Step 2: Add ZnI₂ Additive. To the base electrolyte, add ZnI₂ with a concentration of 0.05 M to 0.1 M. Stir until completely dissolved [2]. * Step 3: Assemble Coin Cell. In an argon-filled glovebox, assemble CR2032-type coin cells using: * Cathode: Sulfur composite electrode (e.g., S-Carbon black on carbon cloth). * Anode: Zinc metal foil. * Separator: Glass fiber filter. * Electrolyte: The prepared ZnI₂-added electrolyte (typical volume 50-100 µL). 4. Validation & Characterization: * Electrochemical Testing: Perform galvanostatic charge-discharge (GCD) cycling. A successful experiment should show a higher discharge capacity, a reduced voltage gap between charge and discharge plateaus, and improved capacity retention over 100+ cycles compared to a cell without the additive. * Post-Mortem Analysis: Use techniques like ex-situ X-ray diffraction (XRD) or Raman spectroscopy on the cycled cathode to confirm the more reversible formation and decomposition of ZnS.
The following diagram illustrates the synergistic mechanism of a dual-additive system, as explored in recent studies, for stabilizing both electrodes.
I hope this technical guide provides a solid foundation for your experiments. The field of AZSBs is advancing rapidly, so keeping abreast of the latest literature on electrolyte formulations and cathode architectures will be key to further improving performance.
Here are answers to common questions and problems related to sluggish kinetics in AZSBs:
| Question/Issue | Possible Cause | Recommended Solution |
|---|---|---|
| What causes low discharge voltage and high overpotential? | Inherently slow solid-solid conversion mechanism between S and ZnS; poor conductivity of S and ZnS [1]. | Modify sulfur cathode with conductive matrices (e.g., porous carbon) or incorporate catalytic materials (e.g., single metal atoms) to enhance reaction kinetics [2] [1]. |
| How to address rapid capacity fade during cycling? | Disproportionation reaction of ZnS during charging, leading to loss of active material as soluble SO₄²⁻; mechanical damage from sulfur's large volume expansion [1]. | Employ sulfur-host composites (e.g., S@C) to confine active material and suppress side reactions. Use electrolyte additives (e.g., iodides) to modify the reaction pathway [2] [1]. |
| Why is the rate performance poor? | Sluggish ion transfer within the cathode, often exacerbated by poor wetting of the sulfur electrode by the aqueous electrolyte [1]. | Implement electrolyte engineering strategies, such as co-solvent modifications, to improve the electrolyte's contact with the hydrophobic sulfur cathode [1]. |
| The sulfur utilization is low. | Low electrical conductivity of sulfur and its discharge products insulates the active material, preventing electron access [2]. | Design cathodes that combine high-conductivity frameworks (e.g., carbon) with catalytic sites to facilitate electron transfer and the sulfur redox reaction [2]. |
The following section provides actionable methodologies for implementing the key strategies discussed above.
This protocol outlines the synthesis of a cathode where sulfur is embedded within a carbon matrix containing atomically dispersed metal atoms to act as catalysts, significantly accelerating reaction kinetics [2].
Workflow Overview:
Materials & Equipment:
Step-by-Step Procedure:
This protocol describes the use of iodide salts as redox mediators in the electrolyte to bypass the slow solid-solid conversion, thereby reducing polarization and improving kinetics [2] [1].
Workflow Overview:
Materials & Equipment:
Step-by-Step Procedure:
The table below summarizes the electrochemical performance achievable with the optimization strategies described in the protocols, based on recent literature.
| Strategy | Cathode Material Example | Specific Capacity (mAh g⁻¹) & Current Density | Cycle Life & Capacity Retention | Key Improvement |
|---|---|---|---|---|
| Catalytic Carbon Host | S@Biomass-C with Single-Atom Co [2] | ~1200 mAh g⁻¹ @ 0.1 A g⁻¹ | ~80% after 100 cycles | Enhances solid-solid conversion kinetics |
| Iodide Additive | S@C with Zn(OTF)₂ + I⁻ electrolyte [2] | ~1146 mAh g⁻¹ @ 0.1 A g⁻¹ | Improved CE and stability | Mediates liquid-phase conversion, reduces overpotential |
The properties of nanoparticles synthesized via the sol-gel method are significantly influenced by reaction conditions. The table below summarizes the effects of temperature and pH based on experimental research.
| Parameter | Condition | Impact on Synthesis & Morphology | Key Findings / Application |
|---|---|---|---|
| Synthesis Temperature [1] | 25 °C | Produces smaller, highly crystalline nanoparticles. | Crystallite size: ~20 nm [1] |
| 60 °C | Results in larger crystalline nanoparticles. | Crystallite size: ~38 nm [1] | |
| Calcination Temperature [2] | 500 °C, 700 °C, 900 °C | Higher temperatures cause particles to combine into larger agglomerates. | Forms hexagonal wurtzite structure; particle agglomerates range from 200–400 nm [2] |
| Reaction pH (Hydrothermal) [3] | 8.0 - 8.5 | Enables the formation of well-defined, hexagonal pellet-shaped structures. | Achieved via slow-dropping of NaOH solution [3] |
| 11.0 - 13.5 | Impedes the formation of superstructures, yielding small, elongated particles. | - |
Here are detailed methodologies for sol-gel synthesis from the research, which can inform your experimental design.
This protocol from a 2025 study outlines a method for producing zinc stannate films, demonstrating a rigorous sol-gel approach [4].
This 2022 study describes a route for creating nanosized ZnO [2].
The workflow for a standard sol-gel synthesis, as detailed in the protocols above, can be visualized as follows:
Here are some common issues and solutions based on general sol-gel principles.
| Question / Issue | Possible Cause | Suggested Solution |
|---|---|---|
| The gel forms too quickly or unevenly. | Hydrolysis and condensation rates are too fast. | Use a weaker catalyst, lower the water-to-precursor ratio, or perform synthesis at a lower temperature [5]. |
| The final film/powder is cracked. | Excessive capillary stress during drying or overly rapid thermal treatment. | Slow down the drying process; use a slower ramp rate during annealing/calcination [5] [6]. |
| How can particle agglomeration be reduced? | High surface energy of nanoparticles. | Use a stabilizing agent (like MEA [4] or glycerin [2]) or a surfactant to cap particle surfaces and inhibit growth. |
| The final material has poor crystallinity. | Insufficient thermal energy for crystallization. | Optimize the annealing/calcination temperature and duration. Higher temperatures generally improve crystallinity [1] [2]. |
For a fair and objective comparison, it is crucial that the nanoparticles are synthesized and tested using the same protocols. The following methodology is adapted from the direct comparative study [1]:
The baseline performance of pure ZnO and ZnS can be significantly improved through various strategies, as shown in recent research. The following table highlights some successful approaches.
| Material / Strategy | Reported Specific Capacitance | Key Findings |
|---|---|---|
| ZnS: Cobalt Doping [2] | 947.8 F/g | Cobalt doping creates more electrochemical active sites, enhancing conductivity and specific capacitance. |
| ZnS: Vanadium Doping [3] | ~90 F/g | Even low-level doping (0.3-0.7%) increases conductivity and capacitance while maintaining >95% retention over cycles. |
| ZnS: Nanostructuring [4] | 716.8 F/g | A cluster of low-dimensional (0D, 1D, 2D) nanoparticles provides a synergistic effect, leading to high capacitance and stability (77.7% after 15,000 cycles). |
| ZnO: Forming Composites [5] | 898 F/g (Composite) | A nanocomposite of ZnO with VSe₂ combines ZnO's charge storage with VSe₂'s high conductivity, resulting in superior capacity and an energy density of 71 Wh/kg. |
The diagram below outlines the logical process for comparing these two materials, from synthesis to final application potential.
The table below summarizes key experimental findings comparing the antibacterial performance of ZnS nanoparticles and ZnS/CuO nanocomposites.
| Material | Test Organisms | Key Experimental Findings | Reference |
|---|---|---|---|
| ZnS Nanoparticles (NPs) | Streptococcus pyogenes, Acinetobacter baumannii | At 150 µg/mL, showed a significant antibacterial effect, which was more pronounced on A. baumannii [1]. | |
| ZnS/CuO Nanocomposite | Klebsiella pneumoniae, Escherichia coli | At 100 µg/mL, zones of inhibition of 14 mm (against K. pneumoniae) and 11 mm (against E. coli), matching or exceeding the standard antibiotic (chloramphenicol) [2]. | |
| ZnFe₂O₄@ZnS/Cu₂S (ZZC) Nanocomposite | E. coli, S. aureus, Drug-resistant Salmonella | At 200 µg/mL, achieved a 99.99% bacteriostatic rate against all three tested bacteria within 80 minutes. The Minimum Inhibitory Concentration (MIC) for E. coli was 50 µg/mL [3]. | |
| SBA/CuZnO Nanocomposite | E. coli, S. aureus | At 250 ppm, SBA/CuO showed 85.87% inhibition of E. coli and 100% inhibition of S. aureus. The CuZnO combination exhibited a enhanced synergistic antimicrobial effect [4]. |
To ensure reproducibility, here are the detailed methodologies from the key studies cited.
The co-precipitation method is commonly used for its simplicity and cost-effectiveness [2]. A typical protocol involves:
Researchers use standardized assays to quantitatively evaluate antibacterial activity:
The enhanced efficacy of ZnS/CuO nanocomposites arises from the synergy between their components, leading to multiple mechanisms of action.
The diagram below illustrates the key pathways through which ZnS/CuO nanocomposites exert their antibacterial effects.
The enhanced activity of the nanocomposite is largely attributed to the synergistic effect between ZnS and CuO, which promotes a more potent generation of Reactive Oxygen Species (ROS) [4]. Furthermore, studies on similar systems like ZnFe₂O₄@ZnS/Cu₂S have confirmed that these nanocomposites can effectively disrupt cell walls and plasma membranes, leading to bacterial rupture and death [3].
| Material/Structure | Synthesis Method | Test Conditions | Performance Metrics (HER/OER) | Key Findings & Mechanism |
|---|---|---|---|---|
| SnSe₂/ZnS Heterostructure [1] | Two-step Physical Vapor Deposition (PVD) | PEC-type cell | HER: Photoresponsivity of 172.60 µA W⁻¹ (7.4x ZnS, 2.0x SnSe₂); Water Splitting: H₂ production of 81.25 µmol cm⁻² in 2 h [1]. | Type-I band alignment enables high light utilization and efficient charge separation, boosting performance beyond individual components [1]. |
| SnSe Thin Film [2] | Electrodeposition | Alkaline OER / Acidic HER | OER: Overpotential of 314-325 mV @ 10 mA/cm²; HER: Overpotential of 194-273 mV @ 10 mA/cm² [2]. | Orthorhombic SnSe shows good activity for both HER and OER, making it a candidate for overall water splitting [2]. |
| SnSe₂ (Theoretical) [3] | First-Principles Calculations (DFT) | Model for CO₂ reduction (insight into activity) | N/A for water splitting | Calculations suggest catalytic activity of SnSe₂ can be enhanced by transition metal atom adsorption (e.g., Co, Ni), which lowers the energy barrier for key reaction intermediates [3]. |
Here are the detailed methodologies for the key experiments that produced the data in the table.
The diagrams below illustrate the synthesis workflow for the SnSe₂/ZnS heterostructure and the general mechanism of the Hydrogen Evolution Reaction (HER).
Figure 1: Synthesis Workflow for SnSe₂/ZnS Heterostructure via Two-Step PVD [1]
Figure 2: General Mechanism of the Hydrogen Evolution Reaction (HER) in Acidic Media
The available data, while not from a direct, controlled comparison, offers valuable insights:
For a truly definitive comparative study, researchers would need to synthesize pure ZnS and SnSe₂ using comparable methods (e.g., PVD or electrodeposition) and test them under identical conditions, focusing on metrics like overpotential, Tafel slope, and stability.
The choice of capping agent significantly influences the physicochemical and biological characteristics of ZnS Quantum Dots (QDs). The following tables summarize experimental findings from recent studies.
Table 1: Impact of Thiol-Based Capping Agents on ZnS QD Properties (2023 Study) This study synthesized ZnS QDs via chemical precipitation and compared three common thiol-based capping agents [1].
| Capping Agent | Abbreviation | Primary Function & Properties | Hydrodynamic Size (nm) | Zeta Potential (in water) | Quantum Yield | Key Characteristics & Biological Behavior |
|---|---|---|---|---|---|---|
| Mercaptoacetic Acid | MAA | Stabilizer, small ligand | ~3.5 [1] | - | Significant [1] | Superior crystal lattice, smaller size, highest quantum yield [1]. |
| Mercaptoethanol | ME | Stabilizer | ~4.5 [1] | - | Intermediate [1] | Intermediate characteristics, acceptable cytotoxicity, rapid cellular uptake, efficient lysosomal escape [1]. |
| Cysteamine | CA | Stabilizer | ~5.0 (with aggregation) [1] | - | Lowest [1] | Lowest quantum yield, highest tendency for aggregation [1]. |
Table 2: Effects of Various Capping Agents on ZnS Nanoparticle Synthesis and Performance Data from multiple studies show how different agents affect synthesis and functional properties.
| Capping Agent | Category | Key Effects on ZnS Nanoparticles | Recommended Application / Outcome |
|---|---|---|---|
| 2-Mercaptoethanol [2] | Small Thiol Molecule | ~3.5 nm size; effective in dye decolorization [2]. | Photocatalysis |
| Thiourea [2] | Small Thiol Molecule | ~4.0 nm size; moderate photocatalytic activity [2]. | Photocatalysis |
| L-Cysteine [2] | Amino Acid | ~4.5 nm size; lower photocatalytic activity [2]. | Photocatalysis, Biocompatibility |
| Sodium Hexametaphosphate (SHMP) [3] | Polyphosphate Salt | Effective steric stabilization, controls particle size (60-80 nm) [3]. | General Stabilization |
| Polyvinylpyrrolidone (PVP) [4] [5] | Polymer | Induces steric hindrance, increases emission intensity and band gap [5]. | Biomedicine, Optics |
| Polyethylene Glycol (PEG) [4] [6] | Polymer | Improves biocompatibility, reduces cytotoxicity, enhances stability [4]. | Drug Delivery, Biomedicine |
| Bovine Serum Albumin (BSA) [4] | Protein | Acts as a structure-directing agent, controls assembly/nucleation/growth, increases bioavailability [4]. | Drug Delivery, Biosensing |
To ensure your results are comparable, here are the core methodologies used in the studies cited above.
1. Chemical Precipitation Synthesis of ZnS QDs This is a common method for producing ZnS QDs in an aqueous solution, as described in the 2023 study [1].
2. Key Characterization Techniques The following standard techniques are used to evaluate the properties of the synthesized capped nanoparticles [1] [2]:
The diagram below outlines the logical workflow for evaluating different capping agents, from synthesis to application-oriented testing.
The experimental data consistently shows that there is no single "best" capping agent. The optimal choice is highly dependent on the intended application [1]:
| Application Area | Material Type | Specific Material | Key Performance Metric | Reported Value | Reference |
|---|---|---|---|---|---|
| Supercapacitors | Bimetallic Sulfide | MnS/Ni₂S₃ | Specific Capacitance | 2011.81 F g⁻¹ @ 1 A g⁻¹ | [1] |
| ZnS/Graphene | ZnS/G-60 | Specific Capacitance | 197.1 F g⁻¹ @ 5 mV s⁻¹ | [2] | |
| Photocatalysis | Nanocomposite | V₂O₅-ZnS | Ciprofloxacin Degradation | 96% in 150 min | [3] |
| Nanocomposite | V₂O₅-ZnS | Amoxicillin Degradation | 94% in 100 min | [3] | |
| Monometallic | Pure ZnS | Ciprofloxacin Degradation | (Lower than V₂O₅-ZnS) | [3] | |
| Monometallic | Pure V₂O₅ | Ciprofloxacin Degradation | (Lower than V₂O₅-ZnS) | [3] | |
| Adsorption | Bimetallic Sulfide | ZnS:CuS | RB5 Dye Adsorption Capacity | 153 mg g⁻¹ | [4] |
| Bimetallic Sulfide | ZnS:CuS | RB5 Dye Removal Efficiency | 96% @ pH 3 | [4] | |
| Bioimaging | Nanocomposite | GO-ZnS(Mn) | Biocompatibility (HeLa Cells) | >80% cell viability at 200 µg/mL | [5] |
The enhanced performance of nanocomposites is achieved through specific synthesis methods that create intimate contact between the components.
| Nanocomposite | Synthesis Method | Key Experimental Steps & Conditions | Reference |
|---|
| MnS/Ni₂S₃ | Hydrothermal & Sulfidation | 1. MOF Precursor: Hydrothermal reaction of Mn/Ni salts with isonicotinic acid in DMF at 120°C for 15 h. [1] 2. Sulfidation: Annealing the MOF precursor in a sulfur atmosphere at 500°C for 2 h. [1] | [1] | | GO-ZnS(Mn) | In-situ Microwave Synthesis | 1. GO Preparation: Modified Hummers' method. [5] 2. Composite Formation: Mixing GO with Zn²⁺ and Mn²⁺ precursors, followed by adding Na₂S. The mixture is irradiated in a domestic microwave (900W) at 80°C for 1 min. Optimal doping occurs at pH ~6. [5] | [5] | | ZnS:CuS | Chemical Precipitation | 1. Optimized Conditions: Reaction at pH 5 and 80°C. [4] 2. Stabilizer: Use of 1% Polyvinyl Alcohol (PVA) to control particle growth and improve stability. [4] 3. Addition Rate: Reagents added over 5 minutes for controlled nucleation. [4] | [4] | | V₂O₅-ZnS | Two-Step Chemical Method | 1. V₂O₅ Synthesis: Chemical co-precipitation method. [3] 2. ZnS Growth: ZnS nanoparticles are grown directly on the pre-formed V₂O₅ nanostructures via a chemical process. [3] | [3] |
The superior performance of ZnS-based nanocomposites can be visualized through their enhanced charge separation mechanism, a key factor in applications like photocatalysis and energy storage.
This diagram shows a Type-II heterojunction, a common charge separation mechanism in heterostructured nanocomposites like V₂O₅-ZnS [3]. The internal electric field at the interface drives photogenerated electrons (e⁻) to one component and holes (h⁺) to the other, effectively reducing charge carrier recombination and enhancing the efficiency of redox reactions [3] [6].
Beyond charge separation, other mechanisms contribute to the enhanced performance:
Selecting between a monometallic sulfide and a nanocomposite depends heavily on your application goals:
The core difference between the two methods lies in the reducing and stabilizing agents: chemical synthesis uses man-made compounds, while bacterial synthesis leverages the natural metabolic processes of microorganisms.
The diagrams below illustrate the fundamental workflows for each synthesis approach.
1. Bacterial Synthesis Protocol (Achromobacter sp. & Pseudomonas sp.) [1]
2. Chemical Synthesis Protocol (Co-precipitation Method) [2] [3]
The choice of synthesis method directly influences the properties, performance, and potential applications of the resulting ZnS nanoparticles.
Table 1: Comparison of Synthesis Methods for ZnS Nanoparticles
| Feature | Bacterial Synthesis | Chemical Synthesis (Co-precipitation) |
|---|---|---|
| Reducing Agent | Bacterial enzymes/proteins (e.g., from Achromobacter sp., Pseudomonas sp.) [1] | Chemical reagents (e.g., Na₂S) [3] |
| Stabilizing Agent | Natural biomolecules (proteins, peptides) from bacteria [4] | Synthetic capping agents (surfactants, polymers) [4] |
| Experimental Conditions | Mild; often near room temperature and neutral pH [1] [4] | May require high precursor concentration, catalysts (NaOH), resulting in high pH [3] |
| Environmental Impact | Green, sustainable, uses less energy, biodegradable reagents [1] [4] | Can involve toxic solvents and generate hazardous waste [5] [4] |
| Scalability | Challenging due to need for cell culture and maintenance [4] | Highly scalable for industrial production [4] |
| Cost | Lower long-term costs for reagents, but requires specialized microbiological expertise [4] | Low-cost precursors, but potential costs for waste management and toxic reagents [4] |
| Key Advantages | Eco-friendly, biocompatible products, complex morphology possible [1] | High purity, high yield, precise control over reaction parameters, rapid synthesis [3] |
| Key Limitations | Polydisperse size distribution, complex purification, slower synthesis [4] | Use of hazardous chemicals, nanoparticles may be cytotoxic without further functionalization [5] [4] |
Table 2: Characteristics and Performance of Synthesized ZnS Nanoparticles
| Aspect | Bacterial Synthesis | Chemical Synthesis (Co-precipitation) |
|---|---|---|
| Crystal Structure | Single-phase ZnS or mixed-phase ZnS-ZnO, depending on strain and conditions [1] | Confirmed cubic (zinc blende) crystal structure [3] |
| Size & Morphology | Strain-dependent: Spherical (~20-30 nm from Achromobacter) or Rod-shaped (from Pseudomonas) [1]. Plant-mediated: ~27.6 nm, ellipsoidal [5]. | ~6.3 nm (Scherrer method), spherical and other shapes possible [3] |
| Antimicrobial Activity (Quantitative) | Mixed-phase (ZnS-ZnO) NPs: Effective against S. epidermidis at 100 µg/ml. Inhibited microbial growth in sludge at 25 µg/ml [1]. Plant-mediated ZnNPs: MIC of 50 ppm for Gram-positive bacteria and fungi; 100 ppm for Gram-negative bacteria [5]. | Primarily valued for optical and electrical properties; antimicrobial data not prominent in results. | | Primary Applications | Antimicrobial agents, environmental remediation (wastewater treatment) [1] | Optoelectronics, UV sensors, LEDs, electroluminescent devices [3] |
The experimental data reveals several critical points to consider for research and development:
The table below summarizes quantitative data from recent studies, showing how compositing ZnS with other materials improves key performance metrics over pure ZnS.
| Composite Material | Application | Key Performance Metric | Performance of Composite | Performance of Individual Components | Reference |
|---|---|---|---|---|---|
| N-doped CDs@CdS@ZnS | Photocatalytic H₂ Production (Seawater) | Hydrogen Production Performance | Highly improved performance | Lower performance of CdS or ZnS alone [1] | |
| ZnS@ZnO | Photocatalytic H₂ Generation | Hydrogen Generation Rate | 18.81 mmol h⁻¹ g⁻¹ | Lower for pristine ZnO or ZnS [2] | |
| ZnS/CdS Nanocrystal Assemblies | Photocatalytic H₂ Generation (Visible Light) | Mass Activity / Apparent Quantum Yield (AQY) | ~29 mmol g⁻¹ h⁻¹ / AQY of 60% at 420 nm | — | [3] |
| ZnS-5MEA (Monoethanolamine) | Photocatalytic H₂ Production | Hydrogen Evolution Rate | ~7900 μmol gₐₐₜ⁻¹ h⁻¹ | — | [4] |
| ZnS–CoS Nanoparticles | Supercapacitor Electrode | Specific Capacitance / Energy Density / Power Density | 1156 F g⁻¹ / 194 Wh kg⁻¹ / 7260 W kg⁻¹ | Lower for pure ZnS or CoS due to agglomeration [5] | |
| Porous ZnS | Photocatalytic Dye Degradation | Methylene Blue Removal Efficiency | 88% | ZnO: 43% / ZnS-ZnO composite: 55% [6] |
To ensure the reliability and reproducibility of the data, here is a detailed look at the experimental methodologies used in the cited research.
The superior performance of ZnS composites stems from engineered structures that effectively promote the separation of photogenerated electrons and holes.
The following diagram illustrates the general charge transfer mechanism in a typical type-II heterojunction, such as ZnS/CdS or ZnS/ZnO.
This mechanism is supported by several studies:
When evaluating these materials, consider that performance is influenced by specific surface area [6], particle size and stability [5], and doping with non-metal elements (e.g., Nitrogen, Carbon) to narrow the bandgap and enhance visible light absorption [8].